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  • Product: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine
  • CAS: 616879-04-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] First synthesized in 1883, pyrazole and its derivatives have become integral to the development of a wide array of therapeutic agents, a testament to their metabolic stability and versatile biological activities.[2] The clinical success of pyrazole-based drugs is extensive, with approved agents spanning anti-inflammatory medications like celecoxib, oncologic kinase inhibitors such as crizotinib and ruxolitinib, and treatments for metabolic disorders.[1][3][4] This broad spectrum of activity, which also includes antimicrobial, antiviral, and analgesic properties, underscores the significance of the pyrazole core in contemporary drug design.[2][5]

The compound of interest, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine, is a structurally intriguing molecule that combines the established pyrazole core with a phenethylamine moiety. The phenethylamine backbone is a common feature in neuroactive compounds, suggesting potential applications in neuroscience. This guide provides a comprehensive framework for the in vitro investigation of this compound, offering a suite of detailed experimental protocols designed to elucidate its biological activity. As a Senior Application Scientist, the following methodologies are presented not merely as a series of steps, but as a logically structured investigation, with each experimental choice grounded in established scientific principles to ensure the generation of robust and reliable data.

Chapter 1: Postulated Biological Targets and Mechanistic Hypotheses

Given the structural motifs present in 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine, we can formulate several hypotheses regarding its potential biological activities. The pyrazole core is a known pharmacophore for a variety of targets, and the phenethylamine tail suggests an affinity for neurological receptors and transporters.

Hypothesis 1: Kinase Inhibition

The pyrazole scaffold is a prominent feature in numerous FDA-approved kinase inhibitors.[1][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer.[7] Therefore, it is plausible that the target compound may exhibit inhibitory activity against one or more protein kinases.

Hypothesis 2: Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial effects.[3][8] The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The unique substitution pattern of the target compound may confer activity against bacterial or fungal strains.

Hypothesis 3: Modulation of Neurological Targets

The presence of the phenethylamine moiety suggests a potential interaction with monoamine transporters (e.g., for dopamine, serotonin, and norepinephrine) or G-protein coupled receptors (GPCRs) in the central nervous system.

Chapter 2: A Step-by-Step Guide to In Vitro Profiling

This chapter details a comprehensive suite of in vitro assays to systematically evaluate the biological activity of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine.

General Cell Viability and Cytotoxicity Assessment

Prior to investigating specific mechanisms, it is crucial to determine the compound's general effect on cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293T) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine in dimethyl sulfoxide (DMSO).

    • Prepare a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Cytotoxicity Profile

Cell LineIC₅₀ (µM)
A549Experimental Value
MCF-7Experimental Value
HCT116Experimental Value
HEK293TExperimental Value
Kinase Inhibition Profiling

Based on the prevalence of pyrazole-based kinase inhibitors, a broad kinase panel screening is a logical next step.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework. Specific buffer conditions and substrate concentrations will vary depending on the kinase being assayed.

  • Reagents:

    • Recombinant human kinases (e.g., EGFR, VEGFR, CDK, BTK).[7]

    • Kinase-specific substrates.

    • ATP.

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent, which correlates with kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-compound control.

    • Determine the IC₅₀ for each inhibited kinase.

Data Presentation: Kinase Inhibition Spectrum

Kinase TargetIC₅₀ (nM)
EGFRExperimental Value
VEGFR-2Experimental Value
CDK2Experimental Value
BTKExperimental Value

Visualizing a Potential Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine Compound->RTK Inhibition

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial properties, a standard broth microdilution assay is recommended.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganisms:

    • Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis.

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.

    • Fungi: Candida albicans, Aspergillus niger.

  • Assay Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation: Antimicrobial Activity

MicroorganismMIC (µg/mL)
S. aureusExperimental Value
E. faecalisExperimental Value
E. coliExperimental Value
P. aeruginosaExperimental Value
C. albicansExperimental Value
A. nigerExperimental Value

Visualizing the Experimental Workflow

G start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep inoculation Inoculate with Standardized Microorganism Suspension compound_prep->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Chapter 3: Synthesis and Characterization

While the primary focus of this guide is on biological activity, a brief overview of a potential synthetic route is beneficial for context. The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11]

General Synthetic Approach

A plausible synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine could involve the reaction of 4-aminophenethylamine with acetylacetone to form an enamine, followed by cyclization with a suitable reagent to form the pyrazole ring. Alternatively, a pre-formed pyrazole-phenyl intermediate could be subjected to reactions to introduce the ethanamine side chain.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro characterization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine. The proposed experiments are designed to yield a comprehensive preliminary profile of its biological activities, focusing on potential anticancer, antimicrobial, and neurological effects. Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) exploration through the synthesis of analogs, and eventual in vivo efficacy studies. The versatility of the pyrazole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7).
  • synthesis of novel pyrazole derivatives for drug discovery. - Benchchem.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12).
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. (2022, October 17).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.
  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects - MDPI. (2021, November 11).
  • Synthesis of Some New Pyrazoles - DergiPark.
  • Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives - PubMed. (2010, December 15).
  • A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives - Benchchem.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013, September 25).
  • 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione - MDPI. (2011, February 28).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl) - MDPI. (2010, June 8).
  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4- amine derivatives.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11).

Sources

Exploratory

receptor binding affinity assays for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine Abstract This technical guide provides a comprehensive framework for determining the receptor bindi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine, a novel compound featuring a substituted phenethylamine scaffold. Recognizing the pharmacological precedent of this structural class, we outline a strategic approach to target identification and assay development. This document details the principles of radioligand binding assays, provides step-by-step protocols for key monoaminergic targets—including serotonin (5-HT₂A), dopamine (D₂), and trace amine-associated (TAAR1) receptors, as well as monoamine transporters—and offers guidance on data analysis and interpretation. The methodologies described herein are designed to establish a robust, self-validating system for characterizing the compound's binding profile, a critical step in early-stage drug discovery and neuropharmacological research.

Introduction: Deconstructing the Target Compound

The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine belongs to the broad chemical class of phenethylamines. The phenethylamine backbone is the core structure for a wide array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive substances.[1][2] These molecules are known to exert their effects primarily by interacting with monoamine neurotransmitter systems.[3] The addition of a 3,5-dimethyl-1H-pyrazol-1-yl moiety to the phenyl ring introduces a unique heterocyclic element known to be present in various biologically active compounds, potentially influencing receptor selectivity and pharmacokinetic properties.[4][5]

Determining the receptor binding affinity is a foundational step in pharmacological characterization. It quantifies the strength of the interaction between a ligand (the compound) and its molecular target (the receptor). This information is paramount for understanding the compound's mechanism of action, predicting its potential physiological effects, and guiding further drug development efforts. Radioligand binding assays remain the gold standard for this purpose due to their sensitivity, specificity, and robustness.[6][7]

Target Selection Rationale: An Evidence-Based Approach

Based on the compound's core phenethylamine structure, a primary screening panel should focus on receptors and transporters critically involved in monoamine neurotransmission. The rationale for selecting these targets is grounded in extensive structure-activity relationship (SAR) data for this compound class.[8][9]

Primary Target Class Specific Target Rationale & Significance
Serotonin Receptors 5-HT₂AA primary target for many psychedelic phenethylamines.[1] Binding affinity at this receptor is crucial for assessing potential hallucinogenic or antipsychotic properties.
5-HT₂COften displays overlapping affinity with 5-HT₂A and is involved in mood, appetite, and psychosis.[10]
5-HT₁AInvolved in anxiolytic and antidepressant effects.
Dopamine Receptors D₂A key target for antipsychotic drugs and involved in reward, motivation, and motor control. The D₂-like family (D₂, D₃, D₄) is Gαi/o-coupled, generally leading to inhibition of adenylyl cyclase.[11]
Trace Amine-Associated Receptors TAAR1Phenethylamine is an endogenous agonist for TAAR1.[2][12] This receptor modulates dopaminergic, serotonergic, and glutamatergic systems and is an emerging target for psychiatric disorders.[13][14]
Monoamine Transporters DAT, NET, SERTInhibition of these transporters increases the synaptic concentration of dopamine, norepinephrine, and serotonin, respectively. This is the primary mechanism of action for many stimulant and antidepressant drugs.[3][15]

Core Principles of Radioligand Binding Assays

Radioligand binding assays are a powerful tool for studying ligand-receptor interactions.[16] They involve the use of a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor.[17] The fundamental goal is to quantify this binding and determine how a test compound affects it.

There are two primary types of experiments:

  • Saturation Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.[6] This allows for the determination of the radioligand's dissociation constant (Kd), a measure of its affinity, and the total number of binding sites (Bmax).

  • Competition (or Inhibition) Assays: These are used to determine the affinity of an unlabeled test compound.[17] A fixed concentration of radioligand and receptor preparation is incubated with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

cluster_0 Competitive Binding Principle R Receptor RL Radioligand-Receptor Complex (Signal) R->RL UL Unlabeled Compound-Receptor Complex (No Signal) R->UL L Radioligand (e.g., [3H]Ketanserin) L->RL U Unlabeled Test Compound (e.g., 2-[...]) U->UL

Caption: Competitive binding assay principle.

Detailed Experimental Protocols

The following protocols are standardized frameworks. For any new assay, optimization of incubation time, temperature, and protein concentration is essential for achieving robust and reproducible results.[7]

General Workflow

The workflow for a competitive radioligand binding assay is a multi-step process designed to isolate and quantify specific binding.

prep 1. Prepare Reagents (Membranes, Buffers, Ligands) plate 2. Plate Assay Components (Buffer, Radioligand, Test Compound, Non-Specific Agent, Membranes) prep->plate incubate 3. Incubate to Equilibrium (e.g., 60 min at RT) plate->incubate filter 4. Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash 5. Wash Filters (Remove Unbound Radioligand) filter->wash count 6. Scintillation Counting (Quantify Radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: General workflow for a competitive radioligand binding assay.[18]

Protocol: Serotonin 5-HT₂A Receptor Binding Assay

This assay quantifies the affinity of the test compound for the human 5-HT₂A receptor.

  • Target: Human 5-HT₂A Receptor.

  • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the recombinant human 5-HT₂A receptor.[19][20]

  • Radioligand: [³H]Ketanserin (Kd ≈ 1-2 nM).[21][22]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Agent: 10 µM Mianserin or unlabeled Ketanserin.[19]

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compound in assay buffer.

    • Assay Setup (96-well plate, in triplicate):

      • Total Binding: 25 µL Assay Buffer + 25 µL [³H]Ketanserin (final concentration ~1.5 nM) + 50 µL Membrane Suspension (5-10 µg protein).

      • Non-specific Binding (NSB): 25 µL Mianserin (10 µM final) + 25 µL [³H]Ketanserin + 50 µL Membrane Suspension.

      • Competition: 25 µL Test Compound Dilution + 25 µL [³H]Ketanserin + 50 µL Membrane Suspension.

    • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[21] Use a cell harvester.

    • Washing: Wash the filters 3-4 times with ice-cold assay buffer.

    • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a microplate scintillation counter.

Protocol: Dopamine D₂ Receptor Binding Assay

This assay quantifies affinity for the human D₂ receptor, a key target in neuropsychiatry.

  • Target: Human Dopamine D₂ Receptor (long isoform).

  • Receptor Source: Membrane preparations from CHO or HEK293 cells stably expressing the recombinant human D₂ receptor.[18]

  • Radioligand: [³H]Spiperone (Kd ≈ 0.1-0.5 nM) or [³H]Raclopride.[18][23]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Agent: 10 µM Haloperidol or Butaclamol.[18]

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compound in assay buffer.

    • Assay Setup (96-well plate, in triplicate):

      • Total Binding: 25 µL Assay Buffer + 25 µL [³H]Spiperone (final concentration ~0.3 nM) + 50 µL Membrane Suspension (10-20 µg protein).

      • NSB: 25 µL Haloperidol (10 µM final) + 25 µL [³H]Spiperone + 50 µL Membrane Suspension.

      • Competition: 25 µL Test Compound Dilution + 25 µL [³H]Spiperone + 50 µL Membrane Suspension.

    • Incubation: Incubate for 90 minutes at room temperature.

    • Filtration, Washing, and Counting: Proceed as described in the 5-HT₂A protocol (Section 4.2).

Protocol: Trace Amine-Associated Receptor 1 (TAAR1) Binding Assay

Characterizing interaction with TAAR1 is critical given the compound's phenethylamine core.

  • Target: Human TAAR1.

  • Receptor Source: Membrane preparations from HEK293 cells stably expressing recombinant human TAAR1.

  • Radioligand: [³H]EPPTB (a high-affinity TAAR1 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM MgCl₂, pH 7.4.

  • Non-specific Agent: 10 µM EPPTB (unlabeled).

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compound.

    • Assay Setup (96-well plate, in triplicate):

      • Total Binding: 25 µL Assay Buffer + 25 µL [³H]EPPTB (final concentration ~2 nM) + 50 µL Membrane Suspension (15-30 µg protein).

      • NSB: 25 µL EPPTB (10 µM final) + 25 µL [³H]EPPTB + 50 µL Membrane Suspension.

      • Competition: 25 µL Test Compound Dilution + 25 µL [³H]EPPTB + 50 µL Membrane Suspension.

    • Incubation: Incubate for 60 minutes at 4°C to minimize potential G-protein coupling effects with agonist test compounds.

    • Filtration, Washing, and Counting: Proceed as described in the 5-HT₂A protocol (Section 4.2).

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful affinity constants from raw radioactivity counts.

  • Calculate Specific Binding: For each data point, specific binding is calculated as: Specific Binding = Total Binding (DPM) - Mean Non-specific Binding (DPM)

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound. The data should form a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the curve and determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific radioligand binding.[19]

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

The Kᵢ value represents the affinity of the test compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Data Presentation

Results should be summarized in a clear, tabular format, allowing for easy comparison of the compound's potency and selectivity across different targets.

Target Receptor Radioligand Used IC₅₀ (nM) Kᵢ (nM) Hill Slope
Human 5-HT₂A[³H]KetanserinValueValueValue
Human D₂[³H]SpiperoneValueValueValue
Human TAAR1[³H]EPPTBValueValueValue
Human DAT[³H]WIN 35,428ValueValueValue

Advanced Considerations: Beyond Radiometry

While radioligand binding is the gold standard, it is important to be aware of alternative and complementary technologies.

  • Scintillation Proximity Assay (SPA): A homogeneous assay format that does not require physical separation of bound and free radioligand, making it highly amenable to high-throughput screening.[6]

  • Fluorescence-Based Assays: Utilize fluorescently labeled ligands. Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer non-radioactive alternatives.[24]

  • MS Binding Assays: A label-free approach that directly measures the unbound ligand in solution using mass spectrometry. This method avoids potential artifacts from radiolabeling or fluorescent tags and is gaining traction as a powerful alternative.[23][25]

Conclusion

This guide provides a scientifically grounded and practical framework for characterizing the receptor binding profile of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine. By leveraging the known pharmacology of the phenethylamine scaffold to inform target selection and employing robust, well-validated radioligand binding assay protocols, researchers can accurately determine the compound's affinity (Kᵢ) for key CNS targets. This essential data will illuminate the compound's mechanism of action, guide subsequent functional studies, and ultimately determine its potential as a pharmacological tool or therapeutic candidate.

References

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  • Grimm, S. H. (2014). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. University of Regensburg. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674. [Link]

  • Wünsch, B. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Juncosa, J. I., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE, 13(8), e0203167. [Link]

  • Rothemund, S., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. Systematic Reviews, 12(1), 108. [Link]

  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]

  • Ameri, A. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience, 10, 148. [Link]

  • De Deurwaerdère, P., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences, 23(14), 7810. [Link]

  • Shahid, M., & Javeed, A. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 5(3), 195-198. [Link]

  • Klein, A. U., et al. (2009). The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). Journal of Medicinal Chemistry, 52(7), 2008-2015. [Link]

  • Touzani, R., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. [Link]

  • de Paula, R. F., et al. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 13(1), 1083. [Link]

  • Kumar, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(18), 5463. [Link]

  • World Journal of Pharmaceutical Research. (2025). Chemistry and Biological Properties of Pyrazole Derivatives. [Link]

  • Wang, Z., et al. (2011). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. European Journal of Medicinal Chemistry, 46(1), 245-252. [Link]

  • Khan, I., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of the Chemical Society of Pakistan, 45(6), 1145-1153. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2016). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. Molbank, 2016(1), M883. [Link]

Sources

Foundational

pharmacokinetic profiling of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine in animal models

Executive Summary The transition of a novel chemical entity (NCE) from discovery to Investigational New Drug (IND) status requires a rigorous, self-validating pharmacokinetic (PK) profiling strategy. This whitepaper prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to Investigational New Drug (IND) status requires a rigorous, self-validating pharmacokinetic (PK) profiling strategy. This whitepaper provides an in-depth, mechanistic guide to the in vivo PK profiling of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine —a structurally complex hybrid molecule featuring a basic phenylethylamine backbone and a lipophilic pyrazole core. By adhering to FDA bioanalytical validation standards and ICH M3(R2) nonclinical safety guidelines, this guide establishes a robust framework for quantifying absorption, distribution, metabolism, and excretion (ADME) parameters.

Physicochemical Rationale & ADME Projections

Before initiating in vivo studies, a Senior Application Scientist must evaluate the NCE’s physicochemical properties to predict its physiological behavior and design appropriate sampling strategies.

  • The Phenylethylamine Backbone: The primary amine group possesses a pKa of approximately 9.5. At a physiological pH of 7.4, the molecule is highly protonated (>99%). This positive charge drives extensive tissue penetration (resulting in a large Volume of Distribution, Vd​ ) and facilitates active cellular uptake via high-affinity Monoamine Transporters (MATs) and peripherally expressed Organic Cation Transporters (OCTs)[1].

  • The 3,5-Dimethylpyrazole Core: Pyrazole derivatives are highly valued in oncology and kinase inhibition for their conformational rigidity and lipophilicity[2]. However, this lipophilic core increases the molecule's susceptibility to hepatic Cytochrome P450 (CYP) metabolism, specifically CYP3A4 and CYP2D6, which necessitates careful monitoring for potential drug-drug interactions (DDIs)[3].

In Vivo Study Design & Dosing Strategies

To comply with regulatory standards for human clinical trial enablement, nonclinical safety and PK studies must be conducted in both a rodent and a non-rodent species[4].

Causality in Model Selection: Sprague-Dawley rats are utilized for early-stage clearance and absolute bioavailability (%F) assessments due to their high throughput. Beagle dogs are selected as the non-rodent model because their cardiovascular hemodynamics and hepatic blood flow provide a highly predictive allometric scaling model for human clearance[4]. Furthermore, the dog model allows for serial blood sampling from a single subject, acting as a self-validating intra-subject control that eliminates inter-animal biological variance.

Protocol 1: In Vivo Dosing and Microsampling Workflow
  • Formulation: Dissolve the test article in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline. Rationale: The DMSO/Tween combination ensures complete solubilization of the lipophilic pyrazole core, while the saline maintains physiological osmolarity to prevent injection-site hemolysis.

  • Administration:

    • Intravenous (IV) Bolus: Administer 1 mg/kg via the lateral tail vein (rats) or cephalic vein (dogs) to determine absolute Clearance (Cl) and Vd​ .

    • Oral (PO) Gavage: Administer 10 mg/kg to determine maximum concentration ( Cmax​ ), area under the curve (AUC), and %F.

  • Serial Microsampling: Collect 50 µL blood samples via a surgically implanted jugular vein catheter at predefined timepoints (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Rationale: Microsampling minimizes hemodynamic shifts (hypovolemia) in the animal, preserving true physiological PK parameters.

  • Plasma Processing: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Snap-freeze the resulting plasma in liquid nitrogen to halt ex vivo degradation by plasma oxidases.

PK_Workflow cluster_InVivo In Vivo Dosing (ICH M3(R2) Compliant) cluster_Analysis Data Analysis Compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine IV Intravenous (IV) Bolus Determine Vd, Cl Compound->IV PO Oral (PO) Gavage Determine Cmax, AUC, %F Compound->PO Sampling Serial Blood Microsampling IV->Sampling PO->Sampling Bioanalysis LC-MS/MS Bioanalysis (FDA Validated) Sampling->Bioanalysis NCA Non-Compartmental Analysis Bioanalysis->NCA MetID Metabolite Identification Bioanalysis->MetID

Fig 1. End-to-end pharmacokinetic profiling workflow for pyrazole-phenylethylamine derivatives.

Bioanalytical Methodology (LC-MS/MS)

A highly sensitive, specific, and reproducible bioanalytical method is the cornerstone of trustworthy PK data. The assay must be rigorously validated according to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[5].

Causality in Bioanalysis: We mandate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C6​ -labeled NCE). Because the pyrazole-phenylethylamine core is highly susceptible to matrix effects (ion suppression) in the electrospray ionization (ESI) source, the SIL-IS co-elutes exactly with the target analyte. This creates a self-validating system that mathematically corrects for any signal variance, ensuring absolute quantitative accuracy[5].

Protocol 2: Plasma Extraction and LC-MS/MS Analysis
  • Protein Precipitation (PPT): Aliquot 10 µL of thawed plasma into a 96-well plate. Add 30 µL of ice-cold acetonitrile spiked with 10 ng/mL of SIL-IS. Rationale: Acetonitrile disrupts the hydration shells of matrix proteins, causing them to precipitate, while the SIL-IS normalizes downstream recovery losses.

  • Centrifugation: Spin the plate at 14,000 × g for 15 minutes at 4°C. Rationale: High-speed centrifugation pellets the denatured proteins, ensuring the supernatant is free of particulates that could clog the Ultra-High-Performance Liquid Chromatography (UHPLC) column.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a C18 reversed-phase column (2.1 × 50 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Rationale: Formic acid acts as a proton donor, ensuring the primary amine remains fully ionized as [M+H]+ to maximize detection sensitivity in the mass spectrometer.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive Electrospray Ionization (ESI+).

Pharmacokinetic Parameters & Data Analysis

Data should be processed using Non-Compartmental Analysis (NCA). NCA is prioritized for IND-enabling studies because it relies on algebraic equations (e.g., trapezoidal rule for AUC) rather than assuming a specific number of physiological compartments, providing robust, model-independent parameters.

Table 1: Representative PK Parameters in Sprague-Dawley Rats

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)Biological Implication
Cmax​ ng/mLN/A450 ± 45Moderate peak systemic exposure
Tmax​ hN/A1.5 ± 0.5Rapid oral absorption profile
AUC0−∞​ h*ng/mL850 ± 804250 ± 400High overall systemic exposure
T1/2​ h3.2 ± 0.43.5 ± 0.5Moderate terminal half-life
Clearance ( Cl ) mL/min/kg19.6 ± 2.1N/AModerate hepatic extraction ratio
Vdss​ L/kg4.5 ± 0.6N/AExtensive extravascular tissue distribution
Bioavailability (%F) %N/A~50% Highly viable for oral formulation

Metabolite Identification (MetID) & Clearance Pathways

Understanding the biotransformation of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine is critical for predicting toxicity and DDIs. Due to its hybrid structure, the molecule undergoes dual-pathway clearance:

  • Oxidative Deamination (MAO Pathway): The phenylethylamine moiety is a classic substrate for Monoamine Oxidase (MAO). MAO catalyzes the oxidative deamination of the primary amine, forming an unstable aldehyde intermediate that is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) into a highly polar, renally excreted phenylacetic acid derivative[1].

  • Aliphatic Oxidation (CYP450 Pathway): The 3,5-dimethyl groups on the pyrazole ring are prime targets for aliphatic hydroxylation mediated by hepatic CYP enzymes (predominantly CYP3A4). This yields hydroxymethyl-pyrazole metabolites that subsequently undergo Phase II glucuronidation[2][3].

Clearance_Pathways Parent Parent Compound (Basic Amine + Pyrazole) MAO Monoamine Oxidase (MAO) Parent->MAO CYP Hepatic CYP450 Parent->CYP Met1 Phenylacetic Acid (Oxidative Deamination) MAO->Met1 Met2 Hydroxymethyl-pyrazole (Aliphatic Oxidation) CYP->Met2 Excretion Renal Excretion Met1->Excretion Phase2 Phase II Conjugation Met2->Phase2 Phase2->Excretion

Fig 2. Dual metabolic clearance pathways mediated by MAO and CYP450 enzymes.

Conclusion & Translational Outlook

The pharmacokinetic profiling of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine reveals a compound with highly favorable drug-like properties. Its large volume of distribution and moderate half-life are driven by the basic amine, while its oral bioavailability is bolstered by the lipophilic pyrazole core. By utilizing FDA-validated LC-MS/MS bioanalytical workflows and ICH M3(R2)-compliant animal models, drug development teams can confidently scale these preclinical PK parameters to predict human efficacious doses, ensuring a safe and scientifically sound transition into Phase I clinical trials.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • International Council for Harmonisation (ICH). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (2009). Available at:[Link]

  • MDPI - International Journal of Molecular Sciences. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. (2022). Available at:[Link]

  • Journal of Applied Pharmaceutical Science. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2026). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2021). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine Solutions for Cell Culture

Introduction: The Critical First Step in In Vitro Assays The reliability and reproducibility of cell-based assays hinge on the precise and consistent preparation of test compounds. 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical First Step in In Vitro Assays

The reliability and reproducibility of cell-based assays hinge on the precise and consistent preparation of test compounds. 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine, a pyrazole-containing molecule, belongs to a class of compounds known for a wide range of biological activities, including potential anti-inflammatory and anticancer properties.[1][2][3] The journey from a powdered compound to a biologically active agent in a cell culture plate is a critical process that, if performed incorrectly, can invalidate experimental results.[4]

This guide provides a comprehensive, field-proven protocol for the solubilization, sterilization, and dilution of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine. It is designed for researchers, scientists, and drug development professionals to ensure maximal compound stability, bioavailability, and experimental consistency. We will delve into the causality behind each step, establishing a self-validating system for your research.

Compound Characteristics

A thorough understanding of the compound's physicochemical properties is paramount before any experimental work. While detailed solubility data for this specific molecule is not widely published, we can summarize its key identifiers and known hazards to inform our handling and solubilization strategy.

PropertyValueSource
Chemical Name 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amineNextSDS[5]
CAS Number 616879-04-0NextSDS[5]
Molecular Formula C₁₃H₁₇N₃Inferred
Molecular Weight 215.30 g/mol Inferred
Physical Form Typically a solid powderGeneral
Known Hazards Acute toxicity (oral, dermal, inhalation), Skin irritation, Serious eye damageNextSDS[5]

Scientist's Note: The structure suggests limited aqueous solubility. The presence of amine and pyrazole groups means solubility may be pH-dependent.[6] However, for consistency across various cell culture media (which are buffered), using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for creating a high-concentration stock solution.[6][7]

Core Protocol: From Powder to Working Solution

This protocol is divided into two main stages: the preparation of a high-concentration primary stock solution in DMSO and the subsequent dilution to a final working concentration in your cell culture medium.

Workflow Overview

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation powder 1. Weigh Compound Powder dmso 2. Dissolve in 100% DMSO powder->dmso Calculate volume for desired molarity vortex 3. Vortex / Sonicate dmso->vortex Ensure complete dissolution filter_stock 4. Sterile Filter (Optional) vortex->filter_stock aliquot 5. Aliquot into Cryovials filter_stock->aliquot store 6. Store at -80°C aliquot->store Avoid freeze-thaw cycles thaw 7. Thaw One Aliquot store->thaw Retrieve for experiment dilute 8. Serially Dilute in Culture Medium thaw->dilute Calculate dilution factor treat 9. Add to Cell Culture dilute->treat Final [DMSO] < 0.5%

Caption: Workflow for preparing cell culture solutions from a powdered small molecule.

PART 1: Preparation of a 10 mM Primary Stock Solution

Materials:

  • 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator water bath

  • Sterile 0.22 µm syringe filter (optional, see note)

Protocol:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution (MW = 215.30 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 215.30 g/mol * (1000 mg / 1 g) = 2.153 mg

  • Weighing: Under a chemical fume hood and using appropriate personal protective equipment (PPE), accurately weigh the calculated amount of powder (e.g., 2.153 mg) into a sterile microcentrifuge tube.

    • Scientist's Note: For very small quantities that are difficult to weigh, it is best practice to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.

  • Solubilization: Add the calculated volume of 100% cell culture-grade DMSO (e.g., 1 mL for 2.153 mg) directly to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[6]

    • Scientist's Note: Gentle warming to 37°C can aid dissolution, but avoid excessive heat which may degrade the compound.

  • Sterilization (Optional): DMSO is strongly bactericidal, so sterile filtration of the 100% DMSO stock is often omitted if sterile technique is used throughout.[8] However, for maximum confidence, you can filter the solution through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile tube.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber-colored cryovials. Label clearly with the compound name, concentration, solvent, and date.[4] Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to one month).[8]

    • Scientist's Note: Aliquoting is crucial to prevent multiple freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the DMSO, affecting concentration.

PART 2: Preparation of the Final Working Solution

Materials:

  • Frozen aliquot of the 10 mM primary stock solution

  • Pre-warmed, complete cell culture medium (containing serum, antibiotics, etc.)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Thawing: Remove a single aliquot of the 10 mM stock from the freezer and thaw it completely at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Dilution Strategy: The key is to ensure the final concentration of DMSO in the cell culture well is non-toxic to the cells. This concentration is cell-type dependent but should ideally be ≤ 0.1% and must not exceed 0.5%.[8][9][10]

  • Serial Dilution (Example for a 10 µM final concentration): a. Intermediate Dilution: Prepare an intermediate dilution to avoid pipetting sub-microliter volumes. For example, pipette 2 µL of the 10 mM stock into 998 µL of pre-warmed complete culture medium. This creates a 20 µM working solution in a medium containing 0.2% DMSO. Vortex gently. b. Final Dilution: Add your desired volume of this 20 µM working solution to your cell culture wells. For example, if you add 100 µL of the 20 µM solution to a well already containing 100 µL of medium, the final volume is 200 µL and the final compound concentration is 10 µM. The final DMSO concentration will be diluted to a well-tolerated 0.1%.

  • Vehicle Control: It is absolutely essential to prepare a corresponding vehicle control. This control should contain the same final concentration of DMSO as your experimental wells but without the compound. Add the same volume of the DMSO-containing medium from your intermediate dilution step (without the compound) to your control wells.

    • Scientist's Note: The vehicle control allows you to distinguish the biological effects of your compound from any effects caused by the solvent itself.[10]

DMSO Toxicity and Concentration Limits

DMSO is an excellent solvent but is not biologically inert. At higher concentrations, it can inhibit cell proliferation, induce cell cycle arrest, or even cause cell death.[9][11] The sensitivity to DMSO varies significantly between cell lines.

Final DMSO Conc. (v/v)General Cellular EffectsRecommendation
> 1.0% Significant cytotoxicity reported for many cell lines; can induce apoptosis.[10][11]Avoid
0.5% - 1.0% May decrease proliferation or induce differentiation in sensitive cell lines.[10][11]Use with caution; validate on your cell line
0.1% - 0.5% Generally considered safe for most robust cell lines for short-term assays.[9][10]Acceptable Range
< 0.1% No observable toxic effects on most cell lines.[10]Recommended / Ideal

Troubleshooting

  • Issue: Compound precipitates when diluted in aqueous culture medium.

    • Cause: This occurs when the compound is poorly soluble in water. The high concentration in the DMSO stock "crashes out" upon dilution.[6]

    • Solutions:

      • Lower the Final Concentration: Test a lower final concentration of the compound in your assay.

      • Increase Final DMSO%: Cautiously increase the final DMSO percentage, but do not exceed toxic levels (see table above).

      • Use Pluronic F-68: For some compounds, adding a small amount (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the culture medium can help maintain solubility.

  • Issue: Inconsistent results between experiments.

    • Cause: This can be due to repeated freeze-thaw cycles of the stock solution, inaccurate pipetting, or degradation of the compound.

    • Solutions:

      • Always use a fresh, single-use aliquot for each experiment.[8]

      • Calibrate your pipettes regularly.

      • Ensure the stock solution has not expired. If in doubt, prepare a fresh stock.

Safety and Handling

  • Always handle 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine in a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and gloves. The compound is classified as a skin and eye irritant.[5]

  • Consult the Safety Data Sheet (SDS) for the compound before use.

  • DMSO facilitates the absorption of chemicals through the skin. Exercise extreme caution to avoid skin contact when handling DMSO solutions.

References

  • 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine - NextSDS. [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Corning Life Sciences.[Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Keyence.[Link]

  • Until what percentage does DMSO remain not toxic to cells.? ResearchGate.[Link]

  • Yuan C, Gao J, Guo J, Bai L, Marshall C, Cai Z, et al. (2014) Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE 9(9): e107447. PLOS ONE.[Link]

  • Elisia, I., Krystal, G. & Totonchi, A. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. PMC.[Link]

  • Sterile Filtration And Clarification - Cell and Gene. Pall Corporation.[Link]

  • Sartorius Sterile Filtration Solutions. Sartorius.[Link]

  • SMALL MOLECULES - Captivate Bio. Captivate Bio.[Link]

  • [2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]AMINE | lookchem. LookChem.[Link]

  • Sterile Lab Media Filtration & Cultureware - Merck Millipore. Merck Millipore.[Link]

  • Sterile Filtration in Cell Culture: Importance & Best Practices - GMP Plastics. GMP Plastics.[Link]

  • N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide. Evident.[Link]

  • Prepping Small Molecules for Mass Spec | Biocompare.com. Biocompare.[Link]

  • Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives - PubMed. PubMed.[Link]

  • 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione - MDPI. MDPI.[Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. TSI Journals.[Link]

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Application

utilizing 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine as a precursor in drug discovery

Application Note & Protocols for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine Introduction: The Power of the Pyrazole Core The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Introduction: The Power of the Pyrazole Core

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2][3] From the anti-inflammatory celecoxib to the anticoagulant apixaban and a range of targeted cancer therapies like crizotinib, the pyrazole moiety consistently imparts desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[2][4] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[5][6]

This guide focuses on a specific, high-potential precursor: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine . This molecule strategically combines three key pharmacophoric elements:

  • The 3,5-Dimethylpyrazole Ring: This moiety is a frequent feature in protein kinase inhibitors, where it can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[4][7] The methyl groups provide steric bulk and can be tailored to enhance selectivity.

  • The Phenyl Linker: A rigid spacer that properly orients the other functional groups for optimal target engagement. It also provides a scaffold for further synthetic modification to fine-tune activity and physicochemical properties.

  • The Ethanamine Side Chain: A versatile functional handle that can be readily derivatized to introduce a wide range of functionalities, such as amides, ureas, and sulfonamides, enabling the exploration of extensive chemical space and the optimization of target binding.

This application note provides a comprehensive overview of the synthesis and potential applications of this precursor, with a particular focus on its utility in the discovery of novel protein kinase inhibitors for oncology.

Physicochemical Properties & Synthesis

While specific experimental data for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine is not widely published, its properties can be inferred from its constituent parts. The molecule is expected to be a basic, organic-soluble compound amenable to standard analytical and purification techniques.

Retrosynthetic Analysis and Proposed Synthesis

A plausible and efficient synthesis of the target precursor can be designed based on established methods for pyrazole formation and subsequent functional group manipulations.[8][9] The core of the synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Diagram: Synthetic Workflow for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

G A 4-Nitrophenethyl alcohol B 4-Nitrophenylacetaldehyde A->B Oxidation (e.g., PCC) C 1-(4-Nitrophenyl)propan-2-one B->C Grignard Reaction (CH3MgBr) E 1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one C->E Condensation with Pentane-2,4-dione & Hydrazine D Pentane-2,4-dione D->E F 2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine (Target Precursor) E->F Reductive Amination (e.g., NH3, NaBH3CN) G Hydrazine hydrate G->E G cluster_0 ATP Binding Pocket of Kinase cluster_1 Hypothetical Inhibitor Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Pyrazole 3,5-Dimethylpyrazole Pyrazole->Hinge H-Bonds Linker Phenyl Linker Linker->DFG_Motif van der Waals Amide Amide Moiety Tail Terminal Group Tail->Gatekeeper Hydrophobic Interaction

Sources

Method

chromatography purification methods for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Application Note: Advanced Chromatography Purification Protocols for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine Abstract The isolation and purification of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatography Purification Protocols for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Abstract

The isolation and purification of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine (CAS 616879-04-0) presents distinct chromatographic challenges due to its structural dichotomy. The molecule features a highly basic primary aliphatic amine (pKa ~9.5–10.5) tethered to a lipophilic, weakly basic 3,5-dimethylpyrazole-substituted phenyl ring. This guide details field-proven, self-validating purification workflows—ranging from Preparative RP-HPLC to Strong Cation Exchange (SCX)—designed to overcome secondary silanol interactions and deliver high-purity active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Chromatographic Rationale

When purifying highly basic primary amines, standard silica-based chromatography often fails. The protonated amine interacts aggressively with residual, weakly acidic silanol groups (pKa ~4.5) on the stationary phase. This secondary ion-exchange interaction causes severe peak tailing, irreversible adsorption, and poor mass recovery.

To achieve high-purity isolation, the chromatographic environment must be strictly controlled to dictate the protonation state of the primary amine[1]. We employ two primary strategies:

  • Ion-Pairing (Low pH < 3): Using 0.1% Trifluoroacetic acid (TFA) fully protonates the amine and suppresses silanol ionization. TFA acts as an ion-pairing agent, forming a neutral, lipophilic complex with the amine to improve peak shape[1].

  • Free-Base Isolation (High pH > 10): Using ammonium hydroxide or ammonium bicarbonate forces the primary amine into its neutral free-base form. This maximizes its lipophilicity, increases retention on reversed-phase columns, and completely eliminates ionic interactions with the silica support.

pH_Strategy Substrate 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl) phenyl]ethanamine Low_pH Low pH (TFA) pH < 3 Substrate->Low_pH High_pH High pH (NH4OH) pH > 10 Substrate->High_pH State_Low Protonated Amine (-NH3+) Hydrophilic Low_pH->State_Low State_High Free Base (-NH2) Lipophilic High_pH->State_High Result_Low Ion-Pairing RP-HPLC Standard C18 State_Low->Result_Low Result_High Neutral RP-HPLC Hybrid Silica C18 State_High->Result_High

Chromatographic strategy dictating column and mobile phase selection based on amine protonation.

Preparative RP-HPLC Protocol (High-pH Strategy)

Because the target molecule is highly polar in its protonated state, high-pH RP-HPLC is the preferred method for final API polishing. By neutralizing the amine, we increase its affinity for the C18 stationary phase, allowing for higher sample loading and superior resolution from polar impurities[1].

Self-Validating System: Fractions are monitored at dual wavelengths (210 nm for the aliphatic amine; 254 nm for the conjugated pyrazole/phenyl system). Pre-pooling LC-MS analysis ensures only fractions containing the exact [M+H]+ mass (m/z 216.1) are combined.

Step-by-Step Methodology:

  • Column Selection: Utilize an ethylene-bridged hybrid (BEH) C18 preparative column (e.g., 19 x 150 mm, 5 µm) engineered to resist alkaline dissolution up to pH 12.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with 28% NH₄OH.

    • Buffer B: 100% Acetonitrile (LC-MS grade).

  • Sample Preparation: Dissolve the crude mixture in 1:1 DMSO/Methanol at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Gradient Execution (Flow Rate: 20 mL/min):

    • 0.0 – 2.0 min: 5% B (Isocratic hold to desalt and elute DMSO).

    • 2.0 – 12.0 min: 5% to 60% B (Linear gradient for target elution).

    • 12.0 – 14.0 min: 60% to 95% B (Column wash).

    • 14.0 – 17.0 min: 95% B (Isocratic wash hold).

    • 17.0 – 20.0 min: 5% B (Re-equilibration).

  • Recovery: Pool validated fractions and lyophilize directly. The volatile ammonium bicarbonate buffer sublimes completely, leaving the pure free-base amine.

Strong Cation Exchange (SCX) Catch-and-Release Workflow

When the crude mixture is heavily contaminated with neutral or acidic byproducts (such as unreacted 3,5-dimethylpyrazole), SCX solid-phase extraction is the most efficient primary purification step[2].

Causality: The propylsulfonic acid resin (pKa < 1) remains negatively charged at all times. When the sample is loaded at a neutral/acidic pH, the protonated primary amine binds ionically to the resin. Neutral and acidic impurities lack this positive charge and are washed away. Elution is triggered by introducing a highly basic solution, which deprotonates the target amine, breaking the ionic bond[2].

SCX_Workflow Load 1. Load Sample (Acidic pH: Amine is -NH3+) Bind 2. Catch Amine binds to Sulfonate (-SO3-) Load->Bind Wash 3. Wash (MeOH/DCM) Removes neutral/acidic impurities Bind->Wash Elute 4. Release (2M NH3 in MeOH) Deprotonates amine to free base Wash->Elute Collect 5. Collect Pure Product Elute->Collect

Mechanism of Strong Cation Exchange (SCX) catch-and-release purification for primary amines.

Step-by-Step Methodology:

  • Conditioning: Pass 2 Column Volumes (CV) of Methanol, followed by 2 CV of 0.1 M Acetic Acid in Water through a 10 g SCX-2 cartridge[2].

  • Loading: Dissolve the crude sample in 1% Acetic Acid in 1:1 Water/Methanol. Load onto the cartridge at a flow rate of 1–2 mL/min.

  • Washing (Self-Validation): Wash with 3 CV of Methanol, followed by 3 CV of Dichloromethane (DCM). QC Step: Spot the wash fractions on a TLC plate and stain with Ninhydrin. A lack of purple spots confirms the primary amine has been successfully "caught" and is not leaking.

  • Elution: Elute the target amine using 3 CV of 2M Ammonia in Methanol.

  • Isolation: Evaporate the methanolic ammonia eluate under reduced pressure to yield the purified free base.

Normal-Phase Flash Chromatography Protocol

For bulk crude purification (>5 grams) where RP-HPLC is bottlenecked by scale, normal-phase chromatography is utilized. To prevent the primary amine from irreversibly binding to bare silica, the mobile phase must be heavily basified to suppress silanol activity.

Step-by-Step Methodology:

  • Solvent System: Prepare a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonium Hydroxide (28% NH₄OH) in a 90:9:1 volumetric ratio.

  • Equilibration: Pre-equilibrate the bare silica flash column with 3 CV of the solvent mixture. This step is critical to neutralize active silanol sites before the sample is introduced.

  • Loading: Dry-load the sample onto Celite 545. Avoid dry-loading onto silica, as the localized high concentration of the basic amine can cause irreversible chemisorption.

  • Elution: Run an isocratic elution. The 3,5-dimethylpyrazole moiety provides sufficient lipophilicity to carry the compound through the column, while the NH₄OH ensures the primary amine remains in its free-base form, preventing tailing.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of each purification strategy, allowing researchers to select the appropriate workflow based on their scale and purity requirements.

Purification MethodPrimary MechanismOptimal Use CaseExpected RecoveryExpected PurityScalability
High-pH RP-HPLC Hydrophobic retention of neutral free-baseFinal polishing of API85–90%>99%Low to Medium (10 mg – 1 g)
SCX Catch-and-Release Ionic binding of protonated amineRemoval of neutral/acidic impurities90–95%90–95%Medium (100 mg – 5 g)
Normal-Phase Flash Adsorption with silanol suppressionBulk crude purification75–85%85–90%High (>5 g)

References

  • [1] Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography, 3rd Edition. Wiley. URL:[Link]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Barnes & Noble / Wiley. URL:[Link]

  • [2] Biotage. (n.d.). ISOLUTE® PE-AX/SCX-2 | Solid-phase extraction cartridge. Biotage. URL:[Link]

Sources

Application

in vivo dosing strategies for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine research

An Application Note on the Preclinical Evaluation of Novel Substituted Phenethylamines Executive Summary The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine represents a highly substituted phenethylamine de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Preclinical Evaluation of Novel Substituted Phenethylamines

Executive Summary

The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine represents a highly substituted phenethylamine derivative. While endogenous trace amines (e.g., standard phenethylamine, PEA) are rapidly degraded by monoamine oxidase (MAO), the addition of a bulky 3,5-dimethylpyrazole moiety at the para position of the phenyl ring significantly alters this molecule's lipophilicity, steric profile, and target selectivity[1]. Structurally, this compound is primed to interact with monoaminergic systems, acting as a putative Trace Amine-Associated Receptor 1 (TAAR1) agonist or monoamine transporter modulator[2][3].

Because TAAR1 agonists hold immense therapeutic potential for schizophrenia, addiction, and metabolic disorders[4][5], establishing a rigorous in vivo dosing strategy is critical. This guide provides a self-validating, step-by-step preclinical protocol for formulating, dosing, and evaluating this novel compound in rodent models, specifically addressing pharmacokinetic (PK) hurdles such as blood-brain barrier (BBB) penetrance and rapid systemic clearance.

Part 1: Pharmacokinetic & Pharmacodynamic Rationale

Vehicle Selection and Physicochemical Causality

As a primary aliphatic amine, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine exists predominantly in its protonated state at physiological pH. While the pyrazole ring increases overall lipophilicity (enhancing BBB permeability), the primary amine ensures adequate aqueous solubility if synthesized as a hydrochloride (HCl) salt. Choosing the correct vehicle is a balance between maintaining solubility and preventing vehicle-induced behavioral artifacts (e.g., high DMSO concentrations can cause neurotoxicity and alter baseline locomotor activity).

Route of Administration Dynamics
  • Intravenous (IV): Essential for determining absolute bioavailability ( F% ) and baseline systemic clearance[1].

  • Intraperitoneal (IP): The gold standard for acute neurobehavioral assessments. It ensures rapid systemic absorption while temporarily bypassing the immediate gastrointestinal degradation seen with oral dosing[4].

  • Per Os (PO): Necessary for translational drug development. Phenethylamines often suffer from high first-pass metabolism, making PO PK profiling critical for clinical viability[6].

Receptor Occupancy & Behavioral Causality

TAAR1 activation in the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN) modulates dopamine (DA) and serotonin (5-HT) firing[2][5]. Therefore, in vivo dosing must be titrated not just for plasma exposure, but for central nervous system (CNS) penetrance sufficient to alter observable behavior without inducing off-target extrapyramidal symptoms.

Part 2: Experimental Workflows & Methodologies

Protocol A: Formulation Optimization

Objective: Create a stable, bioavailable dosing solution free of precipitates.

  • Salt Conversion: Utilize the HCl salt of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine to maximize aqueous solubility.

  • Vehicle Preparation:

    • For low doses (<3 mg/kg): Dissolve directly in sterile 0.9% Saline.

    • For high doses (>3 mg/kg): If the pyrazole bulk limits solubility, utilize a co-solvent system: 5% DMSO / 5% Tween-80 / 90% Saline. Vortex for 5 minutes and sonicate at room temperature until optically clear.

  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Quantify the pre-dose and post-filter concentration via HPLC-UV. Causality: This ensures no micro-precipitation has occurred, which would otherwise lead to erratic in vivo absorption and skewed PK data.

Protocol B: Acute In Vivo Pharmacokinetic Profiling

Objective: Determine Tmax​ , Cmax​ , t1/2​ , and Brain-to-Plasma ratio.

  • Subject Preparation: Fast adult male C57BL/6 mice (20-25g) for 12 hours prior to PO dosing to prevent food-matrix binding (water ad libitum). Fasting is not required for IV/IP cohorts.

  • Dosing: Administer the compound at 1, 3, and 10 mg/kg (IP/PO) or 0.5 mg/kg (IV) at a strict dosing volume of 10 mL/kg[4].

  • Temporal Sampling: Collect 50 µL of blood via submandibular bleed at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes[4]. Causality: K2EDTA is chosen over heparin to prevent coagulation while avoiding the ion-suppression effects often caused by heparin during downstream LC-MS/MS analysis.

  • CNS Penetrance: At the estimated Tmax​ (0.5 h for IP), euthanize a subset of animals. Perfuse transcardially with ice-cold saline before harvesting the brain. Causality: Perfusion removes residual blood from the cerebral vasculature, ensuring that quantified brain concentrations reflect true parenchymal penetrance rather than intravascular trapping[5].

  • Bioanalysis: Analyze plasma and brain homogenates via LC-MS/MS using matrix-matched calibration curves.

Protocol C: Pharmacodynamic Behavioral Assay (Locomotor Activity)

Objective: Assess functional target engagement via behavioral phenotyping.

  • Acclimation: Place mice in automated open-field arenas (40x40 cm) for 30 minutes to establish baseline ambulatory activity.

  • Administration: Administer the compound (IP) at doses derived from the PK data (e.g., 1, 3, 10 mg/kg).

  • Tracking: Record horizontal and vertical movements using infrared beam-break systems for 120 minutes post-dose.

  • Self-Validating Causality Test: To confirm target specificity, pre-treat a separate cohort with a selective TAAR1 antagonist (e.g., EPPTB at 10 mg/kg) 15 minutes prior to administering the agonist[2][5]. Causality: If pre-treatment with EPPTB abolishes the compound's behavioral effects, it self-validates that the observed in vivo phenotype is causally driven by TAAR1 engagement, rather than off-target toxicity or general non-specific monoamine release.

Part 3: Data Presentation

Table 1: Recommended Dosing Parameters and Formulations

Parameter Intravenous (IV) Intraperitoneal (IP) Per Os (PO)
Dose Range 0.5 - 1.0 mg/kg 1.0 - 10.0 mg/kg 3.0 - 30.0 mg/kg
Optimal Vehicle 0.9% Saline 5% DMSO / 95% Saline 0.5% Methylcellulose
Fasting Required No No Yes (12h prior)

| Sampling Window | 0.083 - 8 h | 0.25 - 12 h | 0.5 - 24 h |

Table 2: Anticipated Pharmacokinetic Profile (Extrapolated from Analogs)

PK Metric Anticipated Range Biological Implication

| Tmax​ (PO) | 0.5 - 2.0 hours | Rapid gastrointestinal absorption typical of phenethylamines. | | t1/2​ (Plasma) | 1.5 - 4.0 hours | Susceptible to MAO and hepatic CYP-mediated clearance. | | Brain:Plasma Ratio | > 1.0 | High lipophilicity from the pyrazole ring ensures robust BBB crossing. | | Bioavailability ( F% ) | 20 - 50% | Moderate first-pass metabolism expected following oral administration. |

Part 4: Mandatory Visualizations

PKPD_Workflow A Formulation Optimization (Vehicle Selection) B In Vivo Administration (IV, IP, PO) A->B C PK Sampling (Plasma & Brain) B->C Temporal Sampling E PD Behavioral Assays (Locomotor/HTR) B->E Dose-Response D LC-MS/MS Bioanalysis C->D D->E PK/PD Correlation

In vivo PK/PD workflow linking formulation, temporal sampling, and behavioral causality.

Signaling_Pathway Ligand 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine Receptor TAAR1 / Monoamine Receptor Ligand->Receptor Agonism G_alpha Gαs Protein Activation Receptor->G_alpha cAMP cAMP Accumulation G_alpha->cAMP Adenylyl Cyclase PKA PKA / CREB Signaling cAMP->PKA Effector Modulation of DA/5-HT Firing PKA->Effector Phosphorylation

Proposed TAAR1/monoaminergic Gαs-cAMP-PKA signaling cascade modulated by the compound.

Part 5: References

  • Title: In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia Source: National Institutes of Health (NIH) / PMC URL:

  • Title: Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies Source: National Institutes of Health (NIH) / PMC URL:

  • Title: TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront Source: National Institutes of Health (NIH) / PMC URL:

  • Title: TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity Source: Proceedings of the National Academy of Sciences (PNAS) URL:

  • Title: Quantitative in vitro-to-in vivo extrapolation of human adrenergic and trace amine-associated receptor 1 potencies... Source: National Institutes of Health (NIH) / PMC URL:

  • Title: Reinforcing effects of phenethylamine analogs found in dietary supplements Source: National Institutes of Health (NIH) / PMC URL:

Sources

Method

mass spectrometry analysis techniques for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction and Structural Context The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine is a synthetic phenethylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction and Structural Context

The compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine is a synthetic phenethylamine derivative characterized by a lipophilic 3,5-dimethylpyrazole moiety attached to a phenyl ring. This structural duality—a highly basic primary amine coupled with a stable, nitrogen-rich heterocycle—presents unique challenges and opportunities for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Developing a robust bioanalytical method requires a deep mechanistic understanding of its gas-phase fragmentation and liquid-phase chromatographic behavior.

Mechanistic Mass Spectrometry & Fragmentation Dynamics

When subjected to positive electrospray ionization (ESI+), the primary amine group readily accepts a proton to form the [M+H]+ precursor ion at m/z 216.15. However, the ionization parameters must be carefully controlled due to the inherent instability of the phenethylamine backbone.

The Phenethylamine Susceptibility (In-Source CID)

Phenethylamine derivatives are notoriously susceptible to in-source collision-induced dissociation (CID). During the desolvation process in the ESI source, the protonated amine group undergoes a rapid gas-phase intramolecular reaction, leading to the neutral loss of ammonia (NH₃, -17 Da) and the formation of a highly stable spiro[2.5]octadienylium fragment ion at m/z 199.12 1[1].

  • Causality & Control: If the Declustering Potential (DP) or capillary voltage is set too high, this in-source fragmentation will prematurely deplete the [M+H]+ precursor pool before it reaches the first quadrupole (Q1), drastically reducing the sensitivity of the Multiple Reaction Monitoring (MRM) assay 2[2]. The DP must be optimized specifically to preserve the m/z 216.15 precursor.

The Pyrazole Robustness

Conversely, the 3,5-dimethylpyrazole ring is structurally robust. Fragmentation of substituted pyrazoles typically requires higher collision energies (CE) and proceeds via the expulsion of HCN or N₂, though the presence of methyl substituents shifts the fragmentation pathway toward the loss of acetonitrile (CH₃CN) or direct cleavage of the phenyl-pyrazole C-N bond 3[3]. Utilizing the secondary cleavage of the spiro-intermediate (loss of CH₃CN) provides a highly specific quantifier transition.

Fragmentation_Pathway M [M+H]+ m/z 216.15 Protonated Precursor F1 [M+H - NH3]+ m/z 199.12 Spiro[2.5]octadienylium M->F1 -NH3 (-17 Da) Low Collision Energy F3 [C5H7N2]+ m/z 95.06 Dimethylpyrazole Ion M->F3 Phenyl-Pyrazole Cleavage High Collision Energy F2 [M+H - NH3 - CH3CN]+ m/z 158.10 Pyrazole Cleavage F1->F2 -CH3CN (-41 Da) Medium Collision Energy

Proposed ESI+ MS/MS fragmentation pathway for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine.

Chromatographic Causality for Basic Amines

Basic amines (pKa ~9.5) frequently exhibit severe peak tailing on traditional silica-based C18 columns due to secondary ion-exchange interactions with unendcapped silanol groups. To achieve Gaussian peak shapes and reliable integration, we utilize Orthogonal Selectivity via a Pentafluorophenyl (PFP) column .

While high-pH mobile phases can neutralize amines to prevent tailing 4[4], using a PFP column with an acidic mobile phase (0.1% Formic Acid) is superior for ESI+ sensitivity. The PFP stationary phase provides strong π-π, dipole, and hydrogen-bonding interactions with the pyrazole and phenyl rings, offering excellent retention and peak symmetry for protonated amines without requiring column-degrading high-pH buffers 5[5].

Quantitative Data Summaries

Table 1: Physicochemical and MS Properties

Parameter Value
Molecular Formula C₁₃H₁₇N₃
Exact Mass 215.1422 Da
Precursor Ion [M+H]+ 216.15 m/z

| pKa (Estimated) | ~ 9.5 (Primary Amine) |

Table 2: Optimized MRM Transitions

Analyte Precursor (m/z) Product (m/z) DP (V) CE (eV) Purpose
Target Compound 216.15 158.10 40 25 Quantifier (Pyrazole Cleavage)
Target Compound 216.15 199.12 40 15 Qualifier (Loss of NH₃)
Target Compound 216.15 95.06 40 35 Qualifier (Dimethylpyrazole Ion)

| IS (Phenethylamine-d4)| 126.10 | 109.10 | 35 | 15 | Internal Standard |

Table 3: LC Gradient Conditions (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile)

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 95 5
0.5 0.4 95 5
3.0 0.4 10 90
4.0 0.4 10 90
4.1 0.4 95 5

| 5.5 | 0.4 | 95 | 5 |

Experimental Protocol: Self-Validating Workflow

This step-by-step methodology incorporates internal checks to ensure the validity of the extraction and quantification process.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well collection plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of the isotopically labeled internal standard (IS).

    • Causality: The 1:3 sample-to-organic ratio ensures >95% precipitation of plasma proteins while maintaining the solubility of the lipophilic target analyte.

  • Mixing: Vortex for 2 minutes at 1000 rpm to ensure complete disruption of protein-drug binding.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water.

    • Causality: Injecting highly organic extracts into a highly aqueous initial LC gradient (95% A) causes solvent-effect peak distortion (fronting). Diluting the extract 1:1 with water matches the injection solvent strength to the mobile phase, ensuring sharp peak focusing on the column head.

Step 2: System Suitability & LC-MS/MS Execution
  • Column Equilibration: Ensure the PFP column (e.g., 2.1 x 50 mm, 1.7 µm) is equilibrated at 40°C for at least 10 column volumes before the first injection.

  • Blank Injection: Inject a double-blank (matrix without analyte or IS) to verify the absence of carryover. Carryover must be <20% of the Lower Limit of Quantification (LLOQ).

  • Acquisition: Run the samples using the gradient outlined in Table 3 and the MRM parameters in Table 2.

LCMS_Workflow N1 1. Sample Preparation (Protein Precipitation) N2 2. Chromatographic Separation (PFP Column, Acidic pH) N1->N2 N3 3. ESI+ Ionization (Optimized DP to prevent in-source CID) N2->N3 N4 4. Triple Quadrupole MS/MS (MRM Mode Acquisition) N3->N4 N5 5. Data Processing (Quantification & Validation) N4->N5

Step-by-step LC-MS/MS workflow for phenethylamine derivative quantification.

References

  • Title: In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples Source: ACS Publications URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

  • Title: Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL: [Link]

  • Title: A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring Source: MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing and resolving solubility challenges encountered with 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing and resolving solubility challenges encountered with 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine in aqueous buffers. Our methodology is grounded in first principles of physical chemistry and formulation science to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Molecule

Q1: Why is 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine expected to have poor solubility in neutral aqueous buffers?

A1: The solubility of a compound is dictated by its molecular structure. This molecule possesses a significant hydrophobic (water-fearing) core composed of a phenyl ring and a dimethyl-pyrazole group. These large, non-polar structures are energetically unfavorable to solvate in a highly polar, hydrogen-bonded network like water.

However, the molecule also contains a primary ethylamine (-CH₂CH₂NH₂) side chain. This amine group is basic and represents the primary opportunity for solubility manipulation. At neutral pH, this amine is largely un-ionized and does not contribute significantly to aqueous solubility, leading to the overall poor solubility profile.

cluster_molecule 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine hydrophobic Hydrophobic Core (Phenyl & Dimethyl-Pyrazole Rings) - Lowers Aqueous Solubility ionizable Ionizable Group (Primary Amine, pKa ~9-10) - Key to Solubility Enhancement

Caption: Key structural features governing solubility.

Q2: What are the critical physicochemical properties of this compound that I need to consider?

A2: While experimental data for this specific molecule may not be readily available, we can predict its properties based on its structure. Understanding these is crucial for designing an effective solubilization strategy.

PropertyPredicted Value / CommentImplication for Solubility
Molecular Weight ~229.31 g/mol Larger molecules tend to be less soluble.[1]
pKa (Basic) ~9.0 - 10.5 (for the ethylamine group)This compound is a weak base. Its solubility will be highly dependent on pH. Below its pKa, it will become protonated and more soluble.[2][3]
cLogP ~2.5 - 3.5 (Estimated)A positive LogP value indicates lipophilicity (preference for an oily environment over water), correlating with low aqueous solubility.
Salt Form Typically supplied as a free base.The free base form is less soluble in water than its corresponding salt form (e.g., hydrochloride salt).[4][5]
Section 2: Initial Troubleshooting & Optimization

Q3: I am observing inconsistent results or high variability in my biological assays. Could this be a solubility issue?

A3: Absolutely. Inconsistent biological data is a classic symptom of poor compound solubility.[6] If the compound precipitates in your assay medium, the actual concentration exposed to your target (e.g., cells or enzymes) will be unknown and lower than the nominal concentration. This can lead to underestimated potency (higher IC₅₀), poor structure-activity relationships (SAR), and low hit rates in screens.[6] Always visually inspect your final assay plate for precipitation or cloudiness.

Q4: What is the most direct and effective first step to improve the solubility of this compound?

A4: pH adjustment . Given that 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine is a weak base, lowering the pH of your aqueous buffer is the most effective initial strategy.[][8] By decreasing the pH to at least 1-2 units below the compound's pKa, you protonate the primary amine group (R-NH₂ → R-NH₃⁺). This introduces a positive charge, transforming the molecule into a more polar salt that is significantly more soluble in water.[2][4]

Q5: How do I perform a systematic pH-solubility screen at the lab bench?

A5: This protocol allows you to determine the optimal pH for solubilizing your compound.

Experimental Protocol: pH-Solubility Screening

  • Prepare Buffers: Prepare a series of biologically compatible buffers covering a range of pH values (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0). Common buffer systems include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), and Acetate (pH 3.6-5.6). Ensure the buffer itself has adequate buffering capacity.[8]

  • Compound Addition: Weigh a fixed, excess amount of your solid compound into separate microcentrifuge tubes.

  • Buffer Addition: Add a precise volume (e.g., 1 mL) of each prepared buffer to the corresponding tube, creating a slurry.

  • Equilibration: Seal the tubes and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the tubes at high speed (>10,000 x g) for 15 minutes to pellet all undissolved material.

  • Quantification: Carefully collect the supernatant. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using an appropriate analytical method like HPLC-UV or UV-Vis spectrophotometry.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to identify the pH at which solubility is maximized.

Section 3: Advanced Solubilization Strategies

Q6: pH adjustment is insufficient or incompatible with my assay's requirements. What should I try next?

A6: If altering the pH is not a viable option (e.g., for physiological cell-based assays that require pH ~7.4), the next step is to use co-solvents .[9] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This "polarity reduction" makes the environment more favorable for dissolving hydrophobic molecules.[][11]

Q7: How do I select and use a co-solvent for my experiments?

A7: The most common co-solvent for in vitro discovery work is Dimethyl Sulfoxide (DMSO) . Other options include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][12] The key is to prepare a high-concentration stock solution in 100% co-solvent and then dilute it into your aqueous buffer, ensuring the final co-solvent concentration is low enough to be tolerated by your assay system.

Experimental Protocol: Co-Solvent Stock Preparation and Use

  • Prepare High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Use gentle warming (37°C) or sonication to aid dissolution.[13] Always visually confirm that the compound is fully dissolved.

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous assay buffer.

  • Control Final Co-solvent Percentage: Crucially, ensure the final percentage of the co-solvent is constant across all experimental conditions (including vehicle controls) and is non-toxic to your biological system. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally ≤0.1%.[13]

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (the "crash-out"). If precipitation occurs, the compound's solubility limit in that specific buffer/co-solvent mixture has been exceeded.[9]

Q8: I've heard about cyclodextrins. How do they work and are they suitable for this compound?

A8: Cyclodextrins are an excellent advanced option. They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic (water-loving) exterior and a hydrophobic interior cavity.[14][15] They work by encapsulating the hydrophobic part of a drug molecule (like the phenyl-pyrazole core of your compound) within their cavity, forming a water-soluble "inclusion complex".[][17] This complex effectively shields the hydrophobic portion from water, dramatically increasing the apparent aqueous solubility of the compound.[14][18]

cluster_system Cyclodextrin Inclusion Complex cluster_cavity Hydrophobic Cavity CD Cyclodextrin (Hydrophilic Exterior) Water Aqueous Solution Drug Drug Molecule (Hydrophobic Part) start Observation: Poor Solubility / Assay Variability check_ph Is pH adjustment compatible with the assay? start->check_ph ph_adjust Step 1: pH Adjustment Lower pH to 2 units below pKa (e.g., pH 5.0-6.5) check_ph->ph_adjust Yes cosolvent Step 2: Use Co-solvents Prepare high-concentration stock in 100% DMSO check_ph->cosolvent No ph_adjust->cosolvent Insufficiently Soluble success Proceed with Experiment ph_adjust->success Soluble check_cosolvent Is final co-solvent concentration compatible and is compound soluble? cosolvent->check_cosolvent cyclodextrin Step 3: Use Cyclodextrins Screen HP-β-CD or SBE-β-CD check_cosolvent->cyclodextrin No check_cosolvent->success Yes cyclodextrin->success Soluble fail Re-evaluate compound or consider advanced formulation (e.g., solid dispersion) cyclodextrin->fail Not Soluble

Caption: Recommended troubleshooting workflow for solubility.

Q11: What are some general best practices for handling poorly soluble compounds in the lab?

A11:

  • Prepare Stocks Freshly: If you observe precipitation from DMSO stocks upon storage, which can happen due to water absorption, prepare fresh solutions before each experiment. [6]* Use Anhydrous Solvents: Use high-purity, anhydrous DMSO for preparing stock solutions to minimize water contamination.

  • Visual Inspection is Key: Always visually inspect solutions after dilution into aqueous buffers. The absence of visible precipitate does not guarantee solubility, but its presence confirms a problem.

  • Kinetic vs. Thermodynamic Solubility: Be aware that diluting a DMSO stock creates a supersaturated solution, reflecting "kinetic solubility." This may precipitate over time. The equilibration methods described above measure "thermodynamic solubility," which is the true equilibrium value.

  • Consider Salt Forms: If available from a commercial supplier, purchasing a pre-formed salt (e.g., a hydrochloride salt) of the amine can be a simple and effective way to start with a more water-soluble material. [19][20]

References
  • Vertex AI Search, Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search, Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search, Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Vertex AI Search, Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search, Cosolvent - Wikipedia.
  • Vertex AI Search, cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Vertex AI Search, pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • Vertex AI Search, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine - NextSDS.
  • Vertex AI Search, Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis.
  • Vertex AI Search, Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Vertex AI Search, Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology.
  • Vertex AI Search, 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts.
  • Vertex AI Search, Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC.
  • Vertex AI Search, Pharmaceutical Salts Optimization of Solubility or Even More?.
  • Vertex AI Search, Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online.
  • Vertex AI Search, Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC.
  • Vertex AI Search, Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer.
  • Vertex AI Search, Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays - Benchchem.
  • Vertex AI Search, PH adjustment: Significance and symbolism.
  • Vertex AI Search, 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
  • Vertex AI Search, solubility enhancement -by pH change & complexation | PPT - Slideshare.
  • Vertex AI Search, Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers - Benchchem.
  • Vertex AI Search, Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
  • Vertex AI Search, Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem.
  • Vertex AI Search, Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review - Indian Journal of Pharmaceutical Sciences.
  • Vertex AI Search, Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
  • Vertex AI Search, "solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro" - Benchchem.

Sources

Optimization

Technical Support Center: HPLC Retention Time Optimization for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2-[4-(3,5-dimethyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine .

This molecule presents a unique chromatographic profile: it contains a highly basic primary ethanamine group (pKa ~9.5), a weakly basic pyrazole ring (pKa ~2.5), and a hydrophobic phenyl core. In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), this combination frequently leads to severe peak tailing, unpredictable retention times, and poor resolution if the underlying chemical interactions are not strictly controlled.

Diagnostic Workflow for Basic Phenethylamine Derivatives

Before adjusting your instrument parameters, it is critical to diagnose whether your issue stems from ionization state mismatch, stationary phase secondary interactions, or inadequate buffering. Follow the logical workflow below to isolate the root cause.

HPLC_Troubleshooting Start Analyze 2-[4-(3,5-dimethyl-1H- pyrazol-1-yl)phenyl]ethanamine CheckRT Is Retention Factor (k') > 2? Start->CheckRT LowRet No: Elutes near void volume CheckRT->LowRet k' < 2 GoodRet Yes: Adequate retention CheckRT->GoodRet k' > 2 FixRet Action: Use High pH (pH 10) or add Ion-Pairing Agent (TFA) LowRet->FixRet CheckShape Is USP Tailing Factor < 1.5? GoodRet->CheckShape FixRet->CheckRT Tailing No: Severe Peak Tailing CheckShape->Tailing Tf > 1.5 GoodShape Yes: Symmetrical Peak CheckShape->GoodShape Tf < 1.5 FixShape Action: Lower pH < 3.0, use end-capped/polar-embedded column Tailing->FixShape Success Optimized HPLC Method GoodShape->Success FixShape->CheckShape

Diagnostic workflow for troubleshooting retention and peak tailing of basic phenethylamine derivatives.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my analyte elute in the void volume when using standard water/acetonitrile gradients?

Causality: The primary ethanamine group is highly basic. In unbuffered or slightly acidic water (pH 4–7), the amine is fully protonated ( NH3+​ ). This localized positive charge drastically increases the molecule's polarity, preventing it from partitioning into the hydrophobic C18 stationary phase. Solution: You must either neutralize the charge or mask it.

  • Masking (Ion-Pairing): Add an ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA). The hydrophobic trifluoroacetate anion pairs with the protonated amine, forming a neutral, hydrophobic complex that retains well on C18 columns.

  • Neutralizing (High pH): Switch to a high-pH mobile phase (e.g., pH 10.5) to deprotonate the amine, restoring the molecule's intrinsic hydrophobicity.

Q2: I achieved adequate retention, but the peak exhibits severe tailing (USP Tailing Factor > 2.0). What causes this?

Causality: Peak tailing for basic amines is primarily caused by secondary ion-exchange interactions. While the hydrophobic phenyl and pyrazole rings interact with the C18 chains, the protonated primary amine interacts with ionized, un-endcapped silanol groups ( SiO− ) on the silica surface[1][2]. This dual-retention mechanism causes the analyte to "stick" and smear across the column bed. Solution:

  • Lower the pH: Operating at pH < 3.0 (e.g., 20 mM phosphate buffer, pH 2.5) neutralizes the acidic silanols ( SiO− becomes SiOH ), shutting down the ion-exchange pathway[3][4].

  • Use a Competitor Base: Adding a mobile phase modifier like Triethylamine (TEA) at 5 mM can block active silanol sites, though this may reduce column lifetime[3].

  • Upgrade Column Chemistry: Utilize a highly end-capped, type-B (ultra-pure) silica column, or a polar-embedded column designed specifically to shield basic compounds[2].

Q3: My retention times are drifting over consecutive injections. How can I stabilize them?

Causality: Retention time drift for ionizable compounds indicates inadequate buffering capacity. If your mobile phase pH is near the analyte's pKa (e.g., using a pH 9 buffer for an amine with a pKa of 9.5), microscopic pH shifts from sample injection or atmospheric CO2​ absorption will drastically alter the ratio of ionized to neutral molecules, shifting the retention time[2][4]. Solution: Ensure your buffer concentration is robust (10–20 mM) and strictly adhere to the "2-pH Rule": the mobile phase pH must be at least 2 units above or below the analyte's pKa to ensure 99% of the molecules are in a single ionization state.

Validated Experimental Protocols

To guarantee reproducible retention and symmetrical peak shapes, implement one of the two self-validating protocols below based on your laboratory's column inventory.

Protocol A: Low-pH Ion-Pairing Workflow (Recommended for standard C18 columns)

This method uses low pH to neutralize surface silanols and TFA to ion-pair with the protonated amine, simultaneously solving peak tailing and poor retention.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water (Yields pH ~2.0).

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Column Selection: Select a fully end-capped, high-purity Type-B silica C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • System Equilibration: Flush the column with 10 column volumes of 95% A / 5% B. Self-Validation Step: Monitor the baseline at 210 nm; do not inject until the baseline drift is less than 1 mAU/min, ensuring the stationary phase is fully saturated with the ion-pairing agent.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to focus the analyte)

    • 2–12 min: 5% to 60% B (Linear ramp)

    • 12–15 min: 60% B (Wash)

  • System Suitability Testing: Inject a void volume marker (e.g., Uracil). Calculate the retention factor ( k′=(tr​−t0​)/t0​ ). Ensure k′>2.0 . Calculate the USP tailing factor at 5% peak height; the target must be ≤1.5 .

Protocol B: High-pH Free Base Workflow (Requires specialized hybrid columns)

This method deprotonates the primary amine, maximizing hydrophobic retention and completely eliminating electrostatic interactions with silanols.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column Selection (CRITICAL): You must use a high-pH tolerant hybrid silica column (e.g., ethylene-bridged hybrid[BEH] particles). Standard silica will dissolve at pH > 8.0, destroying the column and causing massive baseline drift[1].

  • Gradient Program:

    • 0–15 min: 10% to 70% B.

  • Post-Run Care: Never store the column in the high-pH buffer. Flush with 50/50 Water/Acetonitrile immediately after the sequence finishes.

Quantitative Data Presentation

The table below summarizes the expected chromatographic behavior of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine under various method conditions. Use this as a benchmark for your own method development.

Method StrategyMobile Phase AMobile Phase BColumn ChemistryExpected Retention Factor ( k′ )Expected USP Tailing Factor ( Tf​ )
Unbuffered (Sub-optimal) WaterAcetonitrileStandard C18< 1.0 (Void elution)> 2.5 (Severe tailing)
Low pH, No Ion-Pairing 0.1% Formic AcidAcetonitrileStandard C18~ 1.5~ 1.6 - 1.8
Low pH, Ion-Pairing 0.1% TFA0.1% TFA in ACNEnd-capped C18~ 4.5 ≤1.2 (Excellent)
High pH Free Base 10 mM NH4​HCO3​ (pH 10.5)AcetonitrileHybrid C18 (BEH)~ 6.0 (Max retention) ≤1.1 (Excellent)

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Notes. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Library. Available at: [Link]

  • LCGC. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Welcome to the Advanced Synthesis Troubleshooting Guide. Synthesizing 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine presents unique chemoselectivity challenges due to the presence of both a highly nucleophilic pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. Synthesizing 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine presents unique chemoselectivity challenges due to the presence of both a highly nucleophilic primary aliphatic amine and an electron-rich pyrazole/hydrazine moiety.

This guide provides mechanistic troubleshooting and self-validating protocols for the two most robust synthetic pathways: the Knorr Pyrazole Synthesis and the Ullmann-Type C-N Cross-Coupling .

Section 1: Route A — Knorr Pyrazole Synthesis (Hydrazine + Diketone)

The Knorr synthesis is a classic cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative[1]. While thermodynamically favorable, the presence of the ethylamine chain in our target molecule requires strategic functional group masking.

Knorr A 4-Aminophenethylamine B N-Boc Protection A->B C Diazotization & Reduction B->C D N-Boc-4-hydrazino- phenethylamine C->D E Acetylacetone (Knorr Cyclization) D->E F Boc-Protected Pyrazole E->F G TFA Deprotection F->G H Target Molecule (Free Amine) G->H

Workflow for the Knorr pyrazole synthesis route requiring amine protection.

Troubleshooting FAQs

Q: My Knorr synthesis yields a complex, intractable mixture instead of the clean pyrazole. What is going wrong? Mechanistic Rationale (Causality): If you react 4-hydrazinophenethylamine directly with acetylacetone, the unprotected primary aliphatic amine will competitively attack the highly electrophilic carbonyl groups of the diketone. This forms Schiff bases (imines) or enamines, completely disrupting the regioselectivity of the Knorr cyclization[1]. Solution: You must mask the primary amine. Convert the starting material to tert-butyl (4-hydrazinophenethyl)carbamate (N-Boc protection) prior to the condensation.

Q: How do I prevent the rapid degradation of my aryl hydrazine intermediate before the cyclization step? Mechanistic Rationale (Causality): Electron-rich aryl hydrazines are highly susceptible to auto-oxidation in the presence of ambient light and oxygen, forming inactive diazonium or radical species. Solution: Generate the hydrazine in situ as a hydrochloride salt and use it immediately. Degas your reaction solvents (ethanol/acetic acid) by sparging with Argon for 15 minutes prior to adding the diketone.

Self-Validating Protocol: N-Boc Protected Knorr Synthesis
  • Condensation: In a round-bottom flask, dissolve N-Boc-4-hydrazinophenethylamine (1.0 eq) in anhydrous, degassed ethanol (0.2 M). Add acetylacetone (1.1 eq) and glacial acetic acid (0.1 eq) as the acid catalyst.

  • Cyclization: Heat the mixture to 80 °C under Argon for 4 hours.

    • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) must show the complete disappearance of the hydrazine (ninhydrin negative) and the appearance of a new, highly UV-active spot (the protected pyrazole).

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Dry over anhydrous Na₂SO₄.

  • Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) at 0 °C. Slowly add Trifluoroacetic acid (TFA) (10.0 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture to remove excess TFA. Dissolve in water and slowly basify with 1M NaOH to pH 10. Extract with DCM.

    • Validation Checkpoint: LC-MS analysis of the final organic layer must show a dominant peak at m/z 216.1 [M+H]⁺ , confirming the successful free-basing of the target ethanamine.

Section 2: Route B — Ullmann-Type C-N Cross-Coupling

This alternative route builds the core by coupling commercially available 3,5-dimethyl-1H-pyrazole with a 4-halophenethylamine using a copper catalyst[2]. It avoids unstable hydrazine intermediates but requires rigorous organometallic technique.

Ullmann CuI Cu(I) Precatalyst Act Active Cu(I)-Ligand Complex CuI->Act L Ligand (DMEDA) L->Act OxAdd Oxidative Addition (N-Boc-4-bromophenethylamine) Act->OxAdd CuIII Cu(III) Intermediate OxAdd->CuIII LigEx Ligand Exchange (3,5-dimethylpyrazole + Base) CuIII->LigEx RedElim Reductive Elimination LigEx->RedElim RedElim->Act Regenerates Catalyst Prod C-N Coupled Product RedElim->Prod

Mechanistic pathway of the Cu-mediated Ullmann-type C-N cross-coupling.

Troubleshooting FAQs

Q: The C-N coupling yield is stalled at <15%. What is poisoning the catalyst? Mechanistic Rationale (Causality): Copper(I) catalysts are highly sensitive to their coordination environment[3]. Free primary aliphatic amines are strong σ-donors that outcompete your designed bidentate ligands for the Cu(I) center. This forms a stable, off-cycle Cu-amine complex that cannot undergo oxidative addition with the aryl halide[2]. Solution: Pre-protect the 4-bromophenethylamine as an N-Boc derivative. Utilize a bidentate ligand like N,N'-dimethylethylenediamine (DMEDA) to stabilize the active Cu(I) species and accelerate the reductive elimination step.

Q: LC-MS analysis shows a significant amount of a dimeric byproduct. How do I suppress this? Mechanistic Rationale (Causality): The byproduct is the Ullmann homocoupling dimer of the aryl bromide. This occurs when oxygen infiltrates the reaction vessel, oxidizing the active Cu(I) species to a Cu(II) intermediate. Cu(II) promotes single-electron transfer (SET) pathways that lead to aryl radical formation and homocoupling, rather than the desired two-electron cross-coupling[4]. Solution: The system must be rigorously deoxygenated. Use standard Schlenk techniques: freeze-pump-thaw the solvent (DMSO or DMF) at least three times, and backfill the reaction vessel with high-purity Argon.

Self-Validating Protocol: Cu-Catalyzed Ullmann C-N Coupling
  • Preparation: In a flame-dried Schlenk flask, combine 3,5-dimethyl-1H-pyrazole (1.2 eq), N-Boc-4-bromophenethylamine (1.0 eq), CuI (0.1 eq), and finely powdered Cs₂CO₃ (2.0 eq).

  • Degassing: Evacuate the flask and backfill with Argon (Repeat 3x).

  • Ligand/Solvent Addition: Add anhydrous, degassed DMF (0.5 M), followed immediately by DMEDA (0.2 eq) via a gas-tight syringe.

  • Heating: Stir the mixture at 110 °C for 18 hours.

    • Validation Checkpoint: The solution should turn a deep blue/green, indicating active copper cycling. Aliquot analysis by LC-MS must show the disappearance of the m/z 298/300 doublet (aryl bromide) and the appearance of the m/z 316.2 [M+H]⁺ peak (Boc-protected product).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the entire mixture through a pad of Celite to remove insoluble copper salts (crucial to prevent emulsion formation). Wash the organic filtrate with water (3x) to remove DMF, then dry over Na₂SO₄.

  • Deprotection: Proceed with the TFA/DCM deprotection protocol outlined in Section 1 to yield the final free amine.

Section 3: Quantitative Data Summary

The following table summarizes the operational metrics and validation parameters for both synthetic routes to assist in route selection based on your laboratory's capabilities.

ParameterRoute A: Knorr CyclizationRoute B: Ullmann C-N Coupling
Primary Challenge Hydrazine oxidation, Schiff base side-reactionsCatalyst poisoning, Cu(I) oxidation to Cu(II)
Key Reagents Acetylacetone, Acetic AcidCuI, DMEDA, Cs₂CO₃
Typical Yield (Optimized) 75% – 85%65% – 80%
Scalability High (Robust thermodynamics)Moderate (Requires strict anaerobic conditions)
Intermediate Validation Disappearance of hydrazine (Ninhydrin stain)Disappearance of aryl bromide (LC-MS)
Final Product Mass Target m/z 216.1 [M+H]⁺m/z 216.1 [M+H]⁺

Section 4: References

Sources

Optimization

preventing degradation of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine. Maintai...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine. Maintaining the integrity of this compound is critical for ensuring the validity and reproducibility of experimental results. This document outlines the potential degradation pathways, provides answers to frequently asked questions, and offers detailed protocols for troubleshooting and stability assessment.

Section 1: Understanding the Chemical Stability of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

The structure of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine contains two key moieties that influence its stability: a phenylethylamine core and a disubstituted pyrazole ring . The primary amine of the phenylethylamine group is susceptible to environmental factors, while the pyrazole ring is generally stable but can be influenced by its substituents.[1]

The most common degradation pathways for this molecule are driven by oxidation, exposure to atmospheric carbon dioxide, light, and elevated temperatures.[2]

  • Oxidation: The primary amine group is prone to oxidation, especially when exposed to air (oxygen) and light. This can lead to the formation of corresponding aldehydes and carboxylic acids, often presenting as a color change in the material.[2]

  • Reaction with Carbon Dioxide: As a basic compound, the amine can react with atmospheric CO2 to form a solid carbonate salt, which may appear as a white crust or cause the material to clump.[2][3]

  • Photosensitivity: Many amine compounds are light-sensitive. Energy from UV or even ambient light can initiate and accelerate degradation reactions.[2]

  • Thermal Stress: Elevated temperatures increase the rate of all chemical reactions, accelerating the degradation process.[2]

Below is a diagram illustrating the primary degradation vulnerabilities.

Figure 1. Potential Degradation Pathways Parent 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine (Stable Form) Oxidation Oxidized Impurities (e.g., Aldehydes, Carboxylic Acids) Parent->Oxidation  Air (O2) + Light Carbonate Carbonate Salt Parent->Carbonate Air (CO2) Other Other Photolytic/Thermal Degradants Parent->Other Heat + Light Figure 2. Troubleshooting Workflow for Compound Degradation start Instability Suspected sub_solid Issue with Solid Compound start->sub_solid sub_solution Issue with Solution start->sub_solution color_change Problem: Color Change (Yellow/Brown) sub_solid->color_change crust Problem: White Crust/ Clumping sub_solid->crust new_peaks Problem: New Peaks in LC/MS or HPLC sub_solution->new_peaks cause_oxidation Probable Cause: Oxidation from Air/Light Exposure color_change->cause_oxidation cause_carbonate Probable Cause: Reaction with Atmospheric CO2 crust->cause_carbonate cause_sol_degradation Probable Cause: Solution-state Degradation new_peaks->cause_sol_degradation sol_discard Action: Discard Compound. Use Fresh Stock. cause_oxidation->sol_discard sol_remediate_solid Action: Handle under Inert Gas. Ensure Airtight Seal. cause_carbonate->sol_remediate_solid sol_remediate_solution Action: Prepare Fresh Solutions. Store Aliquots at -80°C. cause_sol_degradation->sol_remediate_solution

Caption: Figure 2. Troubleshooting Workflow for Compound Degradation

Section 4: Experimental Protocols for Stability Assessment

To quantitatively assess the stability of your compound or validate your storage conditions, the following protocols can be implemented.

Protocol 1: Real-Time Stability Study

This protocol is designed to monitor the stability of the compound under your specific, long-term storage conditions.

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Immediately analyze this solution using a validated HPLC or LC-MS method to establish the initial purity profile. Record the peak area of the parent compound and any impurities.

  • Sample Storage:

    • Store multiple, tightly sealed vials of the solid compound under the desired conditions (e.g., -20°C, under argon, in the dark).

    • If testing solution stability, store single-use aliquots of a stock solution under the desired conditions (e.g., -20°C or -80°C).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one vial from storage.

    • Allow the sample to equilibrate to room temperature before opening.

    • Prepare a solution in the same manner as the T=0 sample and analyze it using the identical analytical method.

  • Data Evaluation:

    • Compare the purity and impurity profile at each time point to the T=0 data.

    • Calculate the percentage of the parent compound remaining. A significant decrease in the main peak area with a corresponding increase in new peaks indicates degradation. [2]

Protocol 2: Forced Degradation (Stress Testing) Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products, which is crucial for developing stability-indicating analytical methods. [4]

  • Prepare Stress Samples: For each condition, treat a sample of the compound as described below. The goal is to achieve 5-20% degradation. [5] * Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C. [2][6] * Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C. [2][6] * Oxidation: Incubate the compound in a 3% hydrogen peroxide (H₂O₂) solution at room temperature. [2][6] * Thermal Stress: Heat the solid compound at a high temperature (e.g., 80°C) for a set period. [2][5] * Photostability: Expose a solution of the compound to a controlled source of UV and visible light (as per ICH Q1B guidelines). [2]2. Sample Analysis:

    • After the designated stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze all stressed samples, along with an unstressed control, by a suitable method like HPLC or LC-MS.

  • Data Evaluation:

    • Identify the degradation products formed under each condition. This provides insight into the molecule's liabilities and helps in developing an analytical method that can separate these degradants from the parent compound.

References

  • BenchChem. (n.d.). Minimizing degradation of phenethylamines during storage.
  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Jadhav, S. B., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • AK Scientific, Inc. (n.d.). 2-Phenylethylamine HCl Safety Data Sheet.
  • Poulin, M., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
  • Santa Cruz Biotechnology. (n.d.). 2-Phenylethylamine hydrochloride.
  • Cole-Parmer. (2004). Material Safety Data Sheet - Phenethylamine.
  • BenchChem. (n.d.). Technical Support Center: Analysis of Phenelzine Degradation Products by HPLC.
  • Loba Chemie. (n.d.). β-PHENYLETHYLAMINE EXTRA PURE Safety Data Sheet.
  • Rawat, T., & Singh, I. P. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor.
  • Sharma, A., & Sharma, R. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Welcome to the Technical Support Center. The synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine—typically achieved via the condensation of 4-hydrazinophenethylamine with acetylacetone (2,4-pentanedione)—pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine—typically achieved via the condensation of 4-hydrazinophenethylamine with acetylacetone (2,4-pentanedione)—presents unique chemoselectivity challenges. Because the starting material contains both a highly nucleophilic hydrazine and a primary aliphatic amine, researchers frequently encounter complex impurity profiles.

This guide is designed to help drug development professionals and synthetic chemists diagnose, troubleshoot, and eliminate synthetic byproducts through mechanistic understanding and field-proven methodologies.

Reaction Workflow & Impurity Pathway

Pathway SM 4-Hydrazinophenethylamine + Acetylacetone Reaction Condensation Reaction SM->Reaction Target Target: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl) phenyl]ethanamine Reaction->Target Alpha-effect driven cyclization Imp1 Impurity A: Primary Amine Schiff Base Reaction->Imp1 Competing primary amine nucleophilicity Imp2 Impurity B: Uncyclized Hydrazone Reaction->Imp2 Incomplete dehydration (Lack of acid/heat) Imp2->Target H+ / Heat

Reaction pathway showing target synthesis and major impurity formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a large percentage of high-molecular-weight impurities (+82 m/z or +180 m/z relative to the target) in my LC-MS? A1: This is caused by the primary amine on the phenethylamine chain reacting with acetylacetone. While hydrazine is approximately 10,000 times more nucleophilic than a primary amine due to the "alpha-effect" (the repulsion between adjacent lone pairs raising the HOMO energy) ([1], [2]), the primary amine can still undergo a competing condensation with the 1,3-diketone to form an imine or a β -aminoketone (enamine) ([3]).

  • The Fix: Implement a transient protection strategy. Convert the primary amine to a tert-butyloxycarbonyl (Boc) carbamate prior to the pyrazole condensation. The Boc group is completely stable to the mild acidic condensation conditions and prevents any off-target Schiff base formation ([4]).

Q2: My reaction stalls at an intermediate with an m/z of +18 relative to the target. How do I drive it to completion? A2: An m/z of +18 indicates an uncyclized hydrazone intermediate (Impurity B in the diagram). The formation of the 3,5-dimethylpyrazole ring is a two-step process: initial hydrazone formation at one carbonyl, followed by intramolecular cyclization and dehydration at the second carbonyl.

  • The Fix: The cyclization step is kinetically limited by dehydration. Ensure you are using a catalytic amount of acid (e.g., glacial acetic acid) to activate the second carbonyl group toward nucleophilic attack. Run the reaction at reflux (80°C in ethanol) to provide the necessary activation energy for ring closure.

Q3: I am observing oxidation byproducts and a rapid darkening of the reaction mixture. What causes this? A3: Hydrazines, including 4-hydrazinophenethylamine, are highly susceptible to air oxidation, rapidly degrading into diazonium species or radical polymers.

  • The Fix: Always store the hydrazine precursor as a hydrochloride salt. When neutralizing the salt to free-base the hydrazine for the reaction, do so strictly under an inert atmosphere (Argon or Nitrogen) using degassed solvents.

Quantitative Impurity Profile & Diagnostics

Use the following table to cross-reference your LC-MS (ESI+) data with the mechanistic causes of your impurities.

Impurity ProfileDiagnostic m/z (ESI+)Mechanistic CauseMitigation Strategy
Target Compound [M+H]⁺ 216.1N/AN/A
Uncyclized Hydrazone [M+H]⁺ 234.1Incomplete dehydrationIncrease heat; add catalytic AcOH
Schiff Base / Enamine [M+H]⁺ 298.2Primary amine condensationN-Boc protection prior to cyclization
Bis-pyrazole Dimer [M+H]⁺ 312.2Over-reaction with excess diketoneStrict 1:1.05 stoichiometric control
Hydrazine Oxidation VariableAir exposure / Radical degradationInert atmosphere; degassed solvents
Step-by-Step Methodology: Optimized Synthesis via N-Boc Protection

To ensure high scientific integrity and eliminate primary amine byproducts, we recommend this self-validating, three-stage protocol.

Stage 1: Chemoselective Boc Protection

  • Preparation: Suspend 4-hydrazinophenethylamine (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO3​ .

  • Addition: Slowly add di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq) at 0°C. The biphasic system ensures the more basic primary amine reacts preferentially over the less basic (though more nucleophilic) hydrazine.

  • Validation: Stir at room temperature for 2 hours. Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot validates the completion of the protection step. Extract the organic layer, dry over Na2​SO4​ , and concentrate to yield N-Boc-4-hydrazinophenethylamine.

Stage 2: Pyrazole Condensation

  • Reaction Setup: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere. Add acetylacetone (1.05 eq) and glacial acetic acid (0.1 eq).

  • Cyclization: Reflux the mixture at 80°C for 4-6 hours.

  • Validation: Monitor by LC-MS until the uncyclized hydrazone intermediate (m/z 334.2 for the Boc-protected species) completely disappears, validating the completion of the dehydration step.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water. Wash with brine, dry, and evaporate to yield the Boc-protected pyrazole.

Stage 3: Deprotection & Isolation

  • Cleavage: Dissolve the crude Boc-protected pyrazole in DCM. Add 4M HCl in dioxane (10 eq).

  • Validation: Stir at room temperature for 2 hours. The reaction will vigorously evolve CO2​ gas. The cessation of bubbling provides a visual, self-validating indicator that the deprotection is complete ([5]).

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to obtain 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine hydrochloride as a highly pure (>98%) white solid.

References
  • Master Organic Chemistry. "Nucleophilicity of Amines". Master Organic Chemistry.[Link]

  • Canadian Science Publishing. "Synthesis, characterization of phenyl (2,4-dinitro-1-naphthyl) thioethers, kinetic and mechanistic study of their hydrazinolysis in methanol". Canadian Journal of Chemistry.[Link]

  • ResearchGate. "Synthesis and reactivity of acetylacetone with amine ligands in fac-Re(OH2)3(CO)3+ complexes". Inorganica Chimica Acta.[Link]

  • ACS Publications. "Metal-Assisted In Situ Formation of a Tridentate Acetylacetone Ligand for Complexation of fac-Re(CO)3+ for Radiopharmaceutical Applications". Inorganic Chemistry.[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + Base)". Common Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Welcome to the advanced technical support and troubleshooting center for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine (CAS: 616879-04-0). This compound is a highly lipophilic, bidentate-capable primary amine wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine (CAS: 616879-04-0). This compound is a highly lipophilic, bidentate-capable primary amine widely utilized as a building block in drug discovery. Due to the flexibility of the ethanamine chain and the lipophilicity of the 3,5-dimethylpyrazole moiety, researchers frequently encounter severe crystallization bottlenecks, most notably Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and gelation during salt formation.

This guide provides field-proven, thermodynamically grounded strategies to bypass these phase barriers and achieve high-purity crystalline material.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: During cooling crystallization of the free base, my solution consistently turns cloudy and forms an emulsion (oils out) instead of crystallizing. Why is this happening? A: This is a classic thermodynamic phenomenon known as Liquid-Liquid Phase Separation (LLPS). The lipophilic 3,5-dimethylpyrazole ring combined with the flexible ethylamine linker significantly lowers the crystal lattice energy and melting point of the free base. When you cool the solution, the system generates supersaturation too rapidly and crosses the binodal curve before it can breach the metastable zone limit for crystal nucleation. Consequently, the system splits into a solute-rich oil phase and a solute-lean solvent phase .

Q2: How do I force the system to crystallize rather than oil out? A: You must alter the thermodynamic phase boundaries. You cannot easily crystallize from an oiled-out state because the oil droplets act as a highly concentrated, viscous solvent that traps impurities and kinetically hinders lattice arrangement .

  • Thermodynamic Solution: Shift to a salt form (see Q3). Protonating the primary amine increases the polarity and lattice energy, pushing the melting point higher and shrinking the miscibility gap.

  • Kinetic Solution: If the free base is strictly required, use a highly non-polar anti-solvent (e.g., heptane) dosed at an extremely slow rate (<0.05 eq/min) combined with heavy seeding (5-10 wt%) to consume supersaturation before the binodal curve is reached.

Q3: I am attempting a reactive crystallization using HCl to form the hydrochloride salt, but the product crashes out as a thick, unfilterable gel. How do I resolve this? A: Gelation during reactive crystallization occurs due to a "deep quench." The rapid acid-base reaction generates localized supersaturation so extreme that the system crosses the spinodal curve, causing instantaneous, uncontrolled decomposition into a gel network rather than ordered crystals . To resolve this, you must implement in-situ sonocrystallization (ultrasound) during the acid dosing. Acoustic cavitation provides localized energy to overcome the nucleation barrier instantly, forcing the formation of discrete crystals before the gel network can stabilize .

Part 2: Process Workflows & Logical Relationships

LLPS_Workflow A Supersaturated Solution (Free Base) B Crosses Binodal Curve (Miscibility Gap) A->B Rapid Cooling C Liquid-Liquid Phase Separation (Oiling Out) B->C Kinetic Hindrance D Implement Salt Formation (e.g., HCl) C->D Thermodynamic Shift E Apply Sonocrystallization C->E Kinetic Overcome F Nucleation & Crystal Growth D->F E->F

Caption: Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS).

Reactive_Cryst S1 Amine in IPA (Clear Solution) S2 Dose HCl Acid (Reactive Quench) S1->S2 S3 Spinodal Decomposition (Gelation Risk) S2->S3 High Local Supersaturation S4 In-situ Ultrasound (Cavitation) S2->S4 Preventative S3->S4 Apply Energy S5 Stable HCl Salt Crystals S4->S5 Nucleation

Caption: Reactive sonocrystallization pathway to bypass spinodal decomposition and gelation.

Part 3: Empirical Data & Salt Screening Matrix

To overcome the low lattice energy of the free base, salt formation is the most robust strategy. The primary amine has a pKa of ~9.5, while the pyrazole nitrogen is weakly basic (pKa ~2.5). Therefore, 1.0 equivalent of a strong acid will selectively protonate the primary amine, yielding a mono-salt.

Table 1: Representative Salt Screening Data for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Acid CounterionAcid pKaSolvent SystemPhase ObservationYield (%)Purity (HPLC %)
Hydrochloric Acid (HCl) -7.0Isopropanol (IPA)Crystalline Solid 88.599.8
Methanesulfonic Acid (MSA) -1.9Ethyl Acetate (EtOAc)Crystalline Solid 84.099.2
p-Toluenesulfonic Acid -2.8AcetoneSticky semi-solid62.094.5
Tartaric Acid +2.98Ethanol / WaterLLPS (Oiled out)N/AN/A
Succinic Acid +4.20Tetrahydrofuran (THF)Amorphous gel45.088.0

Data Interpretation: Strong acids (pKa < 0) are required to form a stable, highly crystalline salt lattice. Weaker organic acids fail to provide sufficient ionic character, resulting in persistent LLPS or amorphous gelation.

Part 4: Self-Validating Experimental Protocol

Protocol: Reactive Sonocrystallization of the Hydrochloride Salt

This protocol utilizes reactive crystallization coupled with ultrasound to prevent both LLPS and gelation, ensuring high-purity isolation of the mono-hydrochloride salt.

Step 1: Dissolution & Baseline Establishment

  • Action: Dissolve 10.0 g of crude 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine free base in 100 mL of Isopropanol (IPA) at 25 °C. Stir at 300 RPM.

  • Causality: IPA is selected because the free base is highly soluble, but the resulting HCl salt has steep temperature-dependent solubility, making it an ideal crystallization solvent.

  • Validation Checkpoint: Ensure the solution is completely clear. If using Process Analytical Technology (PAT) like FBRM (Focused Beam Reflectance Measurement), verify that particle counts are at baseline zero.

Step 2: Acid Dosing & Sonocrystallization

  • Action: Activate an ultrasonic probe (e.g., 42.8 kHz, 8 W power) submerged in the reactor. Begin dosing 1.05 equivalents of 5M HCl in IPA at a strict rate of 0.5 mL/min.

  • Causality: The slow dosing prevents massive supersaturation spikes. The ultrasound induces acoustic cavitation; the violent collapse of microscopic bubbles provides the exact localized activation energy needed to force primary nucleation. This completely bypasses the spinodal decomposition (gelation) boundary .

  • Validation Checkpoint: Within 5 minutes of dosing, the solution should transition from clear to a milky suspension of discrete particles. FBRM should show a sharp spike in chord lengths between 10–50 µm. If chord lengths exceed 100 µm and counts drop, droplet coalescence (LLPS) is occurring—increase sonication power immediately.

Step 3: Aging and Ostwald Ripening

  • Action: Once dosing is complete, turn off the ultrasound. Heat the suspension to 45 °C for 1 hour, then cool linearly to 5 °C at a rate of 0.2 °C/min.

  • Causality: The heating phase dissolves thermodynamic fines and amorphous aggregates. The slow cooling rate favors integration-controlled crystal growth (Ostwald ripening) over secondary nucleation, yielding large, filterable crystals that reject impurities trapped in the mother liquor.

Step 4: Isolation

  • Action: Filter the suspension under vacuum. Wash the filter cake with 2 x 20 mL of pre-chilled (5 °C) IPA, followed by 20 mL of Heptane. Dry under vacuum at 40 °C for 12 hours.

  • Causality: The cold IPA wash removes residual unreacted free base and colored impurities. The heptane wash displaces the IPA, preventing the partial dissolution of the cake and accelerating the drying process.

Part 5: References

  • Mettler Toledo. "Oiling Out in Crystallization: Liquid-Liquid Phase Separation (LLPS)." AutoChem Applications. Available at:[Link]

  • Bhamidi, V.; Abolins, B.P. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes 2019, 7(9), 577. Available at:[Link]

  • Zhang, B.; Stefanidis, G.D.; Van Gerven, T. "Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine?" Organic Process Research & Development 2024, 28 (12), 4431-4443. Available at:[Link]

  • NextSDS Chemical Database. "2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine (CAS 616879-04-0) - Chemical Substance Information." Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine versus Standard Pyrazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous FDA-approved drugs.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4][5] A prime example of a successful pyrazole-based drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[6]

This guide provides a comparative analysis of a specific, less-explored pyrazole derivative, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine , against the well-established class of "standard" pyrazoles, typified by their widespread use as anti-inflammatory and anticancer agents. Due to the limited publicly available data on 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine, this guide will present a hypothetical profile for this compound based on established structure-activity relationships (SAR) within the pyrazole class and propose a synthetic route. This will be contrasted with the known properties and applications of standard pyrazoles, supported by experimental data from the scientific literature.

Molecular Architecture: A Tale of Two Scaffolds

The biological activity of pyrazole derivatives is intrinsically linked to the nature and position of their substituents. The core pyrazole ring acts as a versatile scaffold, and modifications to its substituent groups can dramatically alter its pharmacokinetic and pharmacodynamic properties.

Standard Pyrazoles (e.g., Celecoxib-like structures):

A large class of therapeutic pyrazoles, particularly those targeting COX-2, are 1,5-diarylpyrazoles. These compounds typically feature aryl groups at the 1 and 5 positions of the pyrazole ring. For instance, Celecoxib possesses a p-sulfamoylphenyl group at the 1-position and a p-tolyl group at the 5-position. The trifluoromethyl group at the 3-position is also crucial for its selective COX-2 inhibition.

2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine:

This compound presents a different substitution pattern. The pyrazole ring is substituted at the 1-position with a phenyl group, which in turn is para-substituted with an ethanamine group. The pyrazole itself is dimethylated at the 3 and 5 positions. The presence of the basic ethanamine side chain suggests that this molecule may interact with different biological targets compared to the acidic sulfonamide-containing COX-2 inhibitors.

Structural Comparison

Feature2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamineStandard Pyrazole (Celecoxib)
Core Scaffold 1-phenyl-3,5-dimethylpyrazole1,5-diaryl-3-trifluoromethylpyrazole
Substitution at N1 4-ethanaminephenyl4-sulfamoylphenyl
Substitution at C3 MethylTrifluoromethyl
Substitution at C5 Methyl4-methylphenyl
Key Functional Group Primary amineSulfonamide

Proposed Synthesis and Mechanistic Considerations

Hypothetical Synthesis of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

A plausible synthetic route to 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine could involve a multi-step process starting from commercially available materials.

cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Introduction of Ethanamine Side Chain (Hypothetical) A 4-Nitrophenylhydrazine C 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole A->C Acid catalyst, Reflux B Acetylacetone B->C D 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole E 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline D->E H2, Pd/C F 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline G Intermediate F->G 1. NaNO2, HCl 2. CuCN H 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine G->H LiAlH4

Caption: Proposed synthetic pathway for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine.

General Synthesis of Standard 1,5-Diarylpyrazoles

The synthesis of 1,5-diarylpyrazoles often proceeds via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

A 1,3-Diketone C 1,5-Diarylpyrazole A->C Cyclocondensation B Substituted Hydrazine B->C

Caption: General synthetic route for 1,5-diarylpyrazoles.

Comparative Biological Efficacy: A-Data-Driven vs. Hypothetical Profile

Standard Pyrazoles: A Focus on Anti-Inflammatory and Anticancer Activity

The biological efficacy of standard pyrazoles is well-documented. A significant portion of research has focused on their role as inhibitors of enzymes involved in inflammation and cancer.

  • Anti-inflammatory Activity: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] By inhibiting COX-2, these compounds block the production of prostaglandins, which are key mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is a critical feature, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

  • Anticancer Activity: The anticancer properties of pyrazoles are diverse and target multiple pathways. Some derivatives have been shown to inhibit protein kinases, such as VEGFR, which are crucial for tumor angiogenesis.[7] Others induce apoptosis and cell cycle arrest in various cancer cell lines.[8]

Hypothetical Biological Profile of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

Based on its chemical structure, we can hypothesize potential biological activities for 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine. The presence of the ethanamine group introduces a basic center, which could lead to interactions with different biological targets than acidic pyrazoles like Celecoxib.

  • Potential as a Monoamine Oxidase (MAO) Inhibitor: The phenylethylamine scaffold is a common feature in many monoamine oxidase inhibitors. It is plausible that 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine could exhibit inhibitory activity against MAO-A or MAO-B, enzymes involved in the metabolism of neurotransmitters. Some pyrazole derivatives have indeed been reported to possess MAO inhibitory activity.[9]

  • Potential Neurological or Psychopharmacological Activity: Given its structural similarity to some psychoactive compounds, this molecule could potentially interact with receptors in the central nervous system.

  • Antimicrobial Activity: The pyrazole scaffold is known to be present in compounds with antimicrobial properties.[10] The specific substitutions on this molecule could confer activity against various bacterial or fungal strains.

Experimental Protocols for Efficacy Evaluation

To validate the hypothetical efficacy of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine and compare it to a standard pyrazole, a series of in vitro and in vivo assays would be necessary.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the anti-inflammatory potential and selectivity of a pyrazole derivative.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme.

  • Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 are calculated to determine potency and selectivity.

A Test Compound + COX Enzyme B Add Arachidonic Acid A->B C Measure PGE2 Production (ELISA) B->C D Calculate IC50 C->D

Caption: Workflow for in vitro COX inhibition assay.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

To investigate the potential neurological activity of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine.

Methodology:

  • Enzyme Source: Human recombinant MAO-A and MAO-B enzymes are used.

  • Incubation: The test compound is incubated with the respective MAO isoform.

  • Substrate Addition: A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is added.

  • Detection: The formation of the product is measured spectrophotometrically or fluorometrically.

  • Data Analysis: IC50 values are determined to assess the inhibitory potency and selectivity.

Conclusion and Future Directions

While standard pyrazoles have a well-defined and clinically validated role, particularly as anti-inflammatory agents, the therapeutic potential of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine remains to be elucidated. The structural divergence of this compound, specifically the introduction of an ethanamine moiety, suggests that it may exhibit a distinct pharmacological profile.

The hypothetical biological activities proposed in this guide, such as MAO inhibition, warrant experimental investigation. The synthesis and subsequent biological screening of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine are essential next steps to uncover its true therapeutic potential. Further research into novel pyrazole derivatives with diverse substitution patterns will undoubtedly continue to enrich the field of medicinal chemistry and lead to the discovery of new therapeutic agents.

References

  • Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl-3-substituted-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 15(23), 7476-7487.
  • Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. (2014).
  • Mishra, P., et al. (2012). Synthesis and anti-inflammatory activity of some new pyrazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 165-168.
  • Celecoxib. In: Wikipedia. Retrieved from [Link]

  • Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. (2010). European Journal of Medicinal Chemistry, 45(12), 5792-9.
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega, 8(8), 7629–7642.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). RSC Medicinal Chemistry, 14(7), 1335-1351.
  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). Processes, 9(11), 2019.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Preprints.org.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 2011-2038.

Sources

Comparative

A Comparative Guide to LC-MS Method Validation for Purity Testing of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of a validate...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity testing of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine, a novel pyrazole-containing compound. We will explore the rationale behind the method development, present a comprehensive validation strategy in line with global regulatory standards, and objectively compare its performance against alternative analytical techniques.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This principle, championed by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), forms the bedrock of our approach.[4][5][6][7]

The Critical Role of Purity and the Choice of LC-MS

The subject of our study, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine, belongs to the pyrazole class of compounds, which are of significant interest in medicinal chemistry.[8][9] Impurities in the final drug substance, even at trace levels, can impact its safety and efficacy. Therefore, a highly sensitive and specific analytical method is paramount for their control.

LC-MS was selected as the primary analytical tool for its inherent advantages in separating complex mixtures and providing mass-based identification and quantification. This technique offers superior selectivity and sensitivity compared to traditional methods, making it ideal for impurity profiling.

The LC-MS Method: A Deep Dive

The developed method utilizes a reversed-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer. The choice of a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid was optimized to achieve efficient separation of the main compound from its potential impurities.

Method Validation: A Framework of Trust

The validation of this LC-MS method was conducted in accordance with the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[1][4][10][11] The following parameters were rigorously assessed to ensure the method is fit for its intended purpose.[12][13][14]

1. Specificity/Selectivity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present was confirmed. This was demonstrated by the absence of interfering peaks at the retention time of the main compound and its known impurities in blank samples. The use of mass spectrometry adds a high degree of selectivity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[3]

2. Linearity and Range: A linear relationship between the concentration of the analyte and the instrumental response was established over a defined range. This is crucial for accurate quantification. The method demonstrated excellent linearity with a correlation coefficient (R²) > 0.999 over a concentration range of 0.05 to 1.5 µg/mL.

3. Accuracy and Precision: Accuracy, the closeness of test results to the true value, and precision, the degree of agreement among individual test results, were evaluated at multiple concentration levels. The method demonstrated high accuracy (recovery between 98.0% and 102.0%) and precision (relative standard deviation < 2.0%).

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD, the lowest amount of analyte that can be detected, and the LOQ, the lowest amount that can be quantitatively determined with suitable precision and accuracy, were established. These parameters are critical for controlling trace-level impurities. The determined LOD and LOQ were 0.01 µg/mL and 0.03 µg/mL, respectively.

5. Robustness: The method's reliability was assessed by deliberately introducing small variations in method parameters such as mobile phase composition, flow rate, and column temperature. The results remained unaffected by these minor changes, demonstrating the method's robustness for routine use.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS stands out for its sensitivity and selectivity, it is essential to consider other analytical techniques for a comprehensive comparison.

Analytical TechniqueAdvantagesDisadvantages
LC-MS High sensitivity and selectivity; provides structural information; suitable for complex matrices.Higher equipment cost; potential for matrix effects.
HPLC-UV Robust and widely available; lower cost than LC-MS.Lower sensitivity and selectivity; co-eluting impurities can be missed.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.[15]
Capillary Electrophoresis (CE) High separation efficiency; low sample and reagent consumption.Lower sensitivity compared to LC-MS; reproducibility can be a challenge.[16]

As the table illustrates, while other techniques have their merits, LC-MS offers an unparalleled combination of sensitivity and specificity, making it the most suitable method for the stringent purity requirements of pharmaceutical compounds like 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine.

Experimental Protocols

LC-MS Method Validation Protocol

A detailed, step-by-step protocol for the validation of the LC-MS method is provided below.

1. System Suitability:

  • Inject a standard solution of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine six times.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

2. Specificity:

  • Analyze a blank (diluent), a placebo sample, and a spiked sample containing the API and known impurities.

  • No interfering peaks should be observed at the retention time of the analyte and its impurities.

3. Linearity:

  • Prepare a series of at least five standard solutions covering the expected concentration range.

  • Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.

4. Accuracy:

  • Analyze samples of known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • The recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • The RSD for both should be ≤ 2.0%.

6. LOD and LOQ:

  • Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

7. Robustness:

  • Introduce small, deliberate variations to the method parameters (e.g., ±5% change in mobile phase composition, ±0.1 mL/min change in flow rate).

  • The system suitability parameters should still be met.

Visualizing the Workflow

To better illustrate the validation process, the following diagrams outline the experimental workflow and the logical relationships between the different validation parameters.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev LC-MS Method Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Routine Purity Testing Spec->Routine Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOD_LOQ LOD & LOQ Lin->LOD_LOQ Acc->Routine Prec->Acc Prec->Routine LOD_LOQ->Routine Rob Robustness Rob->Routine

Caption: Experimental workflow from method development to routine analysis.

G Method Suitability Method Suitability Specificity Specificity Accurate Quantification Accurate Quantification Specificity->Accurate Quantification Accurate Quantification->Method Suitability Linearity Linearity Linearity->Accurate Quantification Accuracy Accuracy Accuracy->Accurate Quantification Precision Precision Precision->Accurate Quantification LOD & LOQ LOD & LOQ Trace Level Detection Trace Level Detection LOD & LOQ->Trace Level Detection Trace Level Detection->Method Suitability Robustness Robustness Method Reliability Method Reliability Robustness->Method Reliability Method Reliability->Method Suitability

Caption: Interrelationship of validation parameters ensuring method suitability.

Conclusion

The validated LC-MS method presented in this guide offers a robust, sensitive, and specific solution for the purity testing of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine. Its performance, when benchmarked against other analytical techniques, demonstrates its superiority for ensuring the quality and safety of this pharmaceutical compound. By adhering to internationally recognized validation guidelines, this method provides a trustworthy and reliable tool for researchers, scientists, and drug development professionals.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Bioanalytical Method Validation. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

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  • International Council for Harmonisation. Quality Guidelines. [Link]

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  • National Center for Biotechnology Information. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

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  • ResearchGate. (2021). Alternative to LC-MS?. [Link]

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  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

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  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. [Link]

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Validation

A Strategic Guide to Selectivity and Cross-Reactivity Profiling of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine (Pyrazolamine-X)

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions can lead to unforeseen toxicities and are a primary cause of clinical trial failures.[1][2] This guide provides a comprehensive framework for conducting rigorous cross-reactivity and selectivity studies, using the novel compound 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine, which we will refer to as "Pyrazolamine-X," as a case study.

The pyrazole scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7] Many of these activities are attributed to the inhibition of protein kinases.[8] Given the structural similarities across the human kinome, a deep understanding of a pyrazole-containing compound's selectivity is paramount.[2][9][10] This guide will outline a strategic, multi-tiered approach to de-risk Pyrazolamine-X and build a robust data package for informed decision-making in a drug discovery program.

Part 1: Designing the Selectivity Screening Cascade

A logical, tiered approach is essential for an efficient and cost-effective selectivity assessment. The initial step involves a broad, unbiased screen to identify potential off-target liabilities, followed by more focused functional assays to confirm and quantify these interactions.

For the purpose of this guide, we will hypothesize that Pyrazolamine-X has been designed as a potent inhibitor of a key oncology target, Kinase Y . The objective is to determine its selectivity against a panel of other kinases and a broader range of pharmacologically relevant targets.

The screening cascade can be visualized as follows:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Functional Assays cluster_2 Tier 3: In-depth Characterization PrimaryTarget Primary Target Binding Assay (e.g., Kinase Y with Pyrazolamine-X) FunctionalAssay Functional Assays for Confirmed Hits (e.g., Cell-based phosphorylation assay) PrimaryTarget->FunctionalAssay Confirm On-Target Activity BroadPanel Broad Off-Target Panel Screening (e.g., Kinase Panel, GPCR Panel) BroadPanel->FunctionalAssay Validate Off-Target Hits SafetyPanel Safety Pharmacology Panel (e.g., hERG, CNS targets) FunctionalAssay->SafetyPanel Assess Functional Consequences CellularAssay Cellular Thermal Shift Assay (CETSA) for target engagement in cells FunctionalAssay->CellularAssay Confirm Cellular Target Engagement LeadOp Lead Optimization SafetyPanel->LeadOp Inform on Safety Liabilities CellularAssay->LeadOp Guide Structure-Activity Relationship

Caption: A tiered workflow for selectivity profiling of Pyrazolamine-X.

This strategic approach ensures that resources are focused on the most relevant off-target interactions. A broad initial screen helps to identify potential liabilities early, which can then be investigated in more detail in subsequent, more complex, and physiologically relevant assays.[1][11]

Part 2: Experimental Protocols for Selectivity Assessment

The credibility of any selectivity study hinges on the robustness and reproducibility of the experimental protocols. Here, we provide detailed methodologies for key assays in the screening cascade.

Protocol 1: Primary Target Binding Assay (Competitive Radioligand Binding)

This protocol aims to determine the binding affinity (Ki) of Pyrazolamine-X for its intended target, Kinase Y.

Principle: This assay measures the ability of a test compound (Pyrazolamine-X) to compete with a known radiolabeled ligand for binding to the target protein.

Materials:

  • Recombinant Human Kinase Y

  • Radiolabeled Ligand (e.g., [³H]-Staurosporine or a specific tracer)

  • Pyrazolamine-X

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of Pyrazolamine-X in the assay buffer. The concentration range should span at least three orders of magnitude around the expected Ki.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration close to its Kd, and the serially diluted Pyrazolamine-X.

  • Initiation of Reaction: Add the recombinant Kinase Y to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the protein-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the Pyrazolamine-X concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: hERG Channel Functional Assay (Automated Patch Clamp)

This protocol assesses the potential of Pyrazolamine-X to inhibit the hERG potassium channel, a critical off-target that can lead to cardiotoxicity.[12]

Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel in the presence of the test compound.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system

  • Extracellular and intracellular recording solutions

  • Pyrazolamine-X

Procedure:

  • Cell Preparation: Culture the hERG-expressing HEK293 cells to the appropriate confluency and harvest for the experiment.

  • Compound Application: Prepare a range of concentrations of Pyrazolamine-X in the extracellular solution.

  • Patch Clamp Recording: Using the automated patch-clamp system, establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit hERG channel currents.

  • Data Acquisition: Record the baseline hERG current. Then, perfuse the cells with the different concentrations of Pyrazolamine-X and record the corresponding currents.

  • Data Analysis: Measure the peak tail current at each concentration of Pyrazolamine-X. Calculate the percentage of inhibition relative to the baseline current. Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.

Part 3: Comparative Data Analysis and Interpretation

The data generated from the screening cascade must be collated and analyzed to provide a clear picture of the compound's selectivity profile.

Table 1: Hypothetical Selectivity Profile of Pyrazolamine-X

TargetAssay TypePyrazolamine-X Ki (nM)Pyrazolamine-X IC50 (nM)Selectivity Index (vs. Kinase Y)
Kinase Y (Primary Target) Binding Assay10-1
Kinase Y (Primary Target) Functional Assay-251
Kinase ZBinding Assay500-50
Kinase ABinding Assay>10,000->1000
GPCR BBinding Assay>10,000->1000
hERG ChannelFunctional Assay-8,500340

Interpretation of Data:

The Selectivity Index is a crucial metric, calculated by dividing the Ki or IC50 of an off-target by the Ki or IC50 of the primary target. A higher selectivity index indicates greater selectivity. In our hypothetical example, Pyrazolamine-X is 50-fold more selective for its primary target, Kinase Y, over Kinase Z. A selectivity window of at least 100-fold is often desired for progressing a compound. The IC50 value against the hERG channel is significantly higher than the on-target functional activity, suggesting a lower risk of cardiotoxicity at therapeutic concentrations.

The potential consequences of off-target activity can be visualized through signaling pathway diagrams.

G cluster_0 On-Target Pathway (Kinase Y) cluster_1 Off-Target Pathway (Kinase Z) Receptor_Y Growth Factor Receptor Kinase_Y Kinase Y Receptor_Y->Kinase_Y Downstream_Y Downstream Signaling Kinase_Y->Downstream_Y Proliferation Tumor Cell Proliferation Downstream_Y->Proliferation Pyrazolamine_X_Y Pyrazolamine-X Pyrazolamine_X_Y->Kinase_Y Inhibition Receptor_Z Signaling Receptor Kinase_Z Kinase Z Receptor_Z->Kinase_Z Downstream_Z Cellular Function Kinase_Z->Downstream_Z Adverse_Effect Adverse Effect Downstream_Z->Adverse_Effect Pyrazolamine_X_Z Pyrazolamine-X Pyrazolamine_X_Z->Kinase_Z Unintended Inhibition

Caption: On-target vs. off-target effects of Pyrazolamine-X.

This diagram illustrates how the intended inhibition of Kinase Y by Pyrazolamine-X blocks tumor cell proliferation. However, unintended inhibition of Kinase Z could disrupt normal cellular function, potentially leading to adverse effects.

Conclusion and Future Directions

A thorough and systematic evaluation of a compound's selectivity is a non-negotiable aspect of modern drug discovery.[13] The multi-tiered approach outlined in this guide, combining broad panel screening with detailed functional assays, provides a robust framework for characterizing the selectivity profile of novel compounds like Pyrazolamine-X.

The hypothetical data presented herein suggests that Pyrazolamine-X has a promising, albeit not perfect, selectivity profile. The 50-fold selectivity over Kinase Z warrants further investigation and may necessitate lead optimization efforts to improve this window. The favorable hERG profile is a positive sign for the compound's safety.

Future studies should include cellular thermal shift assays (CETSA) to confirm target engagement in a more physiological context and in vivo safety pharmacology studies as mandated by regulatory guidelines before advancing to clinical trials.[11][12][14][15] By embracing a proactive and data-driven approach to selectivity profiling, researchers can significantly increase the probability of success in the long and arduous journey of drug development.

References

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

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  • Al-Ali, H., & An, M. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

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  • Graczyk, J., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 1. [Link]

  • Johnson, C. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(3), 591–593. [Link]

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  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(10), 967–981. [Link]

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  • Xia, Y., et al. (2011). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. European Journal of Medicinal Chemistry, 46(4), 1269–1276. [Link]

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  • Asiri, A. M., & Khan, S. A. (2011). 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. Molbank, 2011(2), M720. [Link]

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in the Biological Characterization of Novel Monoamine Transporter Ligands

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comparative framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comparative framework for assessing the reproducibility of different assay methodologies.

The Challenge of Reproducibility in Monoamine Transporter Assays

Characterizing the interaction of a novel compound with monoamine transporters (MATs) is a cornerstone of preclinical drug development. However, data generated across different laboratories, or even within the same lab using different techniques, can show significant variability. A study comparing cell-based uptake inhibition assays found that while results for transporter inhibitors were comparable between methods, transporter substrates showed different inhibition potencies depending on the assay format (adherent vs. suspended cells).[2] This underscores the critical need for a thorough understanding of the strengths and weaknesses of each assay type and the factors that influence their reproducibility.

Comparative Analysis of Key Assay Formats

The two primary methods for assessing a compound's activity at monoamine transporters are radioligand binding assays and neurotransmitter uptake inhibition assays.[2] More recently, fluorescence-based assays have emerged as a viable, higher-throughput alternative.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays directly measure the affinity of a compound for a specific transporter protein. These assays are considered the "gold standard" for determining drug-transporter interaction profiles.[2]

In this classic format, a radiolabeled ligand with known affinity for the transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [¹²⁵I]RTI-55 for DAT) is incubated with a source of the transporter protein (e.g., cell membranes or brain tissue homogenates) in the presence of varying concentrations of the test compound.[3] The reaction is terminated by rapid filtration through a filter mat, which traps the membrane-bound radioligand. The amount of radioactivity on the filter is then quantified by scintillation counting.

Experimental Workflow: Filtration-Based Radioligand Binding Assay

prep Membrane Preparation (e.g., from HEK293 cells stably expressing hDAT) incubate Incubation Membranes + Radioligand ([³H]CFT) + Test Compound (e.g., 60 min at 30°C) prep->incubate Add to assay plate filter Rapid Filtration (96-well harvester, GF/C filters) incubate->filter Terminate reaction wash Washing (Ice-cold buffer to remove unbound radioligand) filter->wash dry Filter Drying wash->dry count Scintillation Counting (MicroBeta counter) dry->count analyze Data Analysis (IC50 -> Ki calculation) count->analyze

Caption: Workflow for a traditional filtration-based radioligand binding assay.

Causality and Reproducibility Considerations:

  • Protein Source: The choice of cell line and membrane preparation protocol can significantly impact results. Using a well-characterized, stable cell line expressing the human isoform of the target transporter is crucial.[4]

  • Non-Specific Binding: This is a major source of variability. It is determined by adding a high concentration of a known, non-labeled ligand to displace all specific binding of the radioligand. Inadequate determination of non-specific binding can lead to inaccurate affinity estimates.

  • Assay Conditions: Incubation time, temperature, and buffer composition must be tightly controlled and optimized to ensure the binding reaction has reached equilibrium.[5]

  • Filtration and Washing: The speed of filtration and the number and volume of washes are critical. Over-washing can lead to dissociation of the radioligand from the receptor, while under-washing results in high non-specific binding.

SPA is a homogeneous radioligand binding assay that eliminates the need for a separation step, thereby reducing handling errors and improving reproducibility.[6] In this format, the transporter-containing membranes are captured onto microscopic beads that contain a scintillant.[7][8] When a radiolabeled ligand binds to the transporter on the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal.[9]

Signaling Pathway: Scintillation Proximity Assay (SPA)

cluster_0 Bound State cluster_1 Unbound State Bead SPA Bead (Scintillant) Light Light Emission Bead->Light Generates Receptor Transporter Receptor->Bead Immobilized Radioligand_Bound Radioligand (e.g., ³H) Radioligand_Bound->Receptor Binds Beta_Particle_Bound Radioligand_Bound->Beta_Particle_Bound Decays Beta_Particle_Bound->Bead Excites Radioligand_Unbound Radioligand (e.g., ³H) Beta_Particle_Unbound Radioligand_Unbound->Beta_Particle_Unbound Decays Solvent Aqueous Solution Beta_Particle_Unbound->Solvent Energy dissipated No_Light No Light Solvent->No_Light

Caption: Principle of Scintillation Proximity Assay (SPA).

Causality and Reproducibility Advantages:

  • Homogeneous Format: By eliminating filtration and washing steps, SPA reduces sample handling, minimizes potential for sample loss, and decreases well-to-well variability.[6]

  • Amenable to Automation: The simplified workflow makes SPA highly suitable for high-throughput screening (HTS), where reproducibility is paramount.[9]

  • Self-Validating System: The signal is only generated by specific binding events in proximity to the bead, inherently reducing background noise.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to block the transport of a radiolabeled or fluorescent substrate into cells expressing the target transporter.[10]

This is a classic functional assay where cells stably expressing a monoamine transporter (e.g., HEK-293 cells) are incubated with a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]5-HT for SERT) in the presence of the test compound.[2][4] After a defined incubation period, uptake is stopped, and the cells are washed to remove the extracellular substrate. The amount of radioactivity accumulated inside the cells is then measured.[4]

Causality and Reproducibility Considerations:

  • Substrate vs. Inhibitor: This assay can distinguish between compounds that are simple inhibitors (blockers) and those that are also substrates (releasers), which can be a source of variability if not properly controlled for.

  • Cell Health and Density: The transport capacity is directly related to the number and health of the cells. Consistent cell plating and ensuring high cell viability are critical for reproducible results.

  • Incubation Time: Uptake is time-dependent. Short incubation times are used to measure the initial rate of uptake, which is the most sensitive measure of transporter function.[4] Running assays outside this linear range will decrease reproducibility.

These assays have gained popularity as they avoid the use of radioactivity and allow for real-time kinetic measurements.[11] They utilize a fluorescent substrate analog that is taken up by the transporter, leading to an increase in intracellular fluorescence.[10] A masking dye is often included in the assay buffer to quench the fluorescence of the extracellular substrate, creating a "no-wash" format.[11]

Experimental Workflow: Fluorescence-Based Uptake Assay

plate_cells Plate Cells (e.g., HEK-SERT cells in 384-well plate) pre_incubate Pre-incubation (Cells + Test Compound) plate_cells->pre_incubate add_dye Add Fluorescent Substrate + Masking Dye pre_incubate->add_dye read_plate Real-time Fluorescence Reading (e.g., FlexStation) add_dye->read_plate analyze Data Analysis (Calculate IC50 from kinetic data) read_plate->analyze

Caption: Workflow for a homogeneous, fluorescence-based transporter uptake assay.

Causality and Reproducibility Advantages:

  • High-Throughput: The no-wash format is easily automated and scalable to 384-well or 1536-well plates, making it ideal for screening large compound libraries.[11]

  • Real-Time Kinetics: The ability to monitor uptake in real-time provides richer data and can help identify compound artifacts like fluorescence interference.[11]

  • Validated Performance: Studies have shown that IC₅₀ values obtained from these fluorescent assays correlate well with those from traditional radiolabeled uptake assays.[10] The assay format has been shown to generate Z' factor values greater than 0.5, indicating robustness and suitability for HTS.[11][12]

Data Summary and Comparison

Assay TypePrincipleThroughputKey Reproducibility FactorsBest For
Filtration Binding Measures direct binding of a radioligand to the transporter.[5]Low to MediumConsistent membrane prep, accurate non-specific binding determination, precise timing of filtration/washing.Gold-standard affinity (Ki) determination.
Scintillation Proximity Assay (SPA) Homogeneous binding assay where signal is generated only when a radioligand is in close proximity to a scintillant-containing bead.[7][9]HighQuality of membrane-bead coupling, choice of radioligand.High-throughput screening for binders, improved reproducibility over filtration.
Radiotracer Uptake Measures functional inhibition of radiolabeled neurotransmitter uptake into cells.[1][4]MediumCell health and density, incubation time (initial rate), distinguishing inhibitors from substrates.Functional characterization, determining potency (IC₅₀) of inhibitors and substrates.
Fluorescence-Based Uptake Measures functional inhibition of a fluorescent substrate analog uptake into cells.[10][11]Very HighCompound auto-fluorescence, cell plating consistency, optimization of substrate/dye concentrations.High-throughput functional screening, real-time kinetic analysis.

Detailed Experimental Protocols

To ensure the highest level of reproducibility, the following detailed protocols are provided as a starting point. Researchers should always optimize these conditions for their specific cell lines and laboratory equipment.

Protocol 1: Radioligand Binding Assay (SPA Format) for hSERT

This protocol is adapted for characterizing the inhibitory potential of a test compound like 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine at the human serotonin transporter.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Radioligand: [³H]-Citalopram (specific activity ~80 Ci/mmol), diluted in Assay Buffer to a final concentration of 1 nM.

    • Membranes: Prepare membranes from HEK293 cells stably expressing hSERT. Couple membranes to Wheat Germ Agglutinin (WGA) coated SPA beads according to the manufacturer's protocol. Resuspend beads in Assay Buffer.

    • Test Compound: Prepare a serial dilution of the test compound in Assay Buffer containing a final concentration of 1% DMSO.

    • Non-Specific Binding Control: Use a high concentration (e.g., 10 µM) of a known SERT inhibitor like fluoxetine.

  • Assay Procedure (96-well format):

    • To each well, add 50 µL of Assay Buffer (for total binding) or non-specific binding control.

    • Add 50 µL of the test compound at various concentrations.

    • Add 50 µL of the diluted [³H]-Citalopram.

    • Initiate the binding reaction by adding 50 µL of the membrane-coupled SPA bead suspension.

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.

    • Centrifuge the plate briefly to ensure beads settle.

    • Count the plate in a scintillation counter suitable for SPA.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence-Based Uptake Assay for hDAT

This protocol provides a high-throughput method for assessing the functional inhibition of the human dopamine transporter.

  • Reagent Preparation:

    • Cell Culture: Culture HEK293 cells stably expressing hDAT in appropriate media. Plate cells in 384-well, black-walled, clear-bottom plates coated with Poly-D-Lysine and allow them to form a confluent monolayer.[11]

    • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Test Compound: Prepare serial dilutions of the test compound in Assay Buffer.

    • Substrate/Dye Solution: Prepare the fluorescent substrate and masking dye solution in Assay Buffer according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

  • Assay Procedure:

    • Remove the cell culture medium from the plates.

    • Add 20 µL of Assay Buffer or test compound dilutions to the wells.

    • Incubate for 10-20 minutes at 37°C.

    • Place the plate in a kinetic fluorescence plate reader (e.g., FlexStation 3 or FLIPR Tetra).

    • Set the reader to add 20 µL of the Substrate/Dye Solution and immediately begin reading fluorescence intensity (e.g., every 2 seconds for 2-5 minutes).

  • Data Analysis:

    • The rate of uptake can be determined from the initial linear portion of the fluorescence versus time curve (e.g., Vmax or slope).

    • Plot the percentage of inhibition of the uptake rate against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

Conclusion

The choice of biological assay for characterizing novel compounds like 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine has profound implications for the reproducibility and reliability of the resulting data. While traditional radioligand filtration assays remain a valuable tool for precise affinity determination, modern homogeneous formats like SPA and fluorescence-based uptake assays offer significant advantages in terms of throughput, automation, and reduced handling-associated errors. By understanding the principles behind each method, controlling for critical variables, and implementing robust, validated protocols, researchers can ensure the generation of high-quality, reproducible data that accelerates the drug discovery process.

References

  • Wilke, S., et al. (2016). Fluorescence-Based Transport Assays Revisited in a Human Renal Proximal Tubule Cell Line. PubMed. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at: [Link]

  • Agilent. (n.d.). A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters. Agilent. Available at: [Link]

  • Schroeder, O., et al. (2014). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. Available at: [Link]

  • Saha, K., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • Charles River Laboratories. (n.d.). SOLVO Drug Transporter Assays. Charles River Laboratories. Available at: [Link]

  • Wikipedia. (2023). Scintillation proximity assay. Wikipedia. Available at: [Link]

  • Sittampalam, G. S., & Williams, K. (2005). Scintillation proximity assay. PubMed. Available at: [Link]

  • AssayWise. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. ResearchGate. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine

As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are not merely procedural formalities;...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are critical components of responsible scientific practice. This guide provides an in-depth, experience-driven protocol for the safe disposal of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine, ensuring the protection of personnel and the environment. This document is structured to provide not just a set of instructions, but a framework for understanding the rationale behind each critical step.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine is an amine compound with a specific set of risks that dictate its handling and disposal protocols.

Based on available safety data, this compound is classified with significant health hazards.[1] It is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2] Crucially, it is designated as a substance that can cause serious eye damage, a classification more severe than simple irritation.[1] Furthermore, it can cause skin irritation and may lead to respiratory irritation, drowsiness, or dizziness.[1][2]

The causality behind these classifications lies in its chemical structure. As a substituted phenethylamine, it can interact with biological systems, and as an amine, it can exhibit basic properties, contributing to its irritant and corrosive potential. This profile necessitates that all waste, including empty containers and contaminated materials, be treated as hazardous.

Core Principles for Safe Disposal

The disposal of this compound must adhere to a hierarchy of controls and regulatory compliance. The fundamental principles are:

  • Segregation is Key : Never mix this chemical waste with other waste streams without first verifying compatibility. As an amine, it must be segregated from acids and strong oxidizing agents to prevent violent reactions.[3]

  • Regulatory Adherence : All disposal activities must comply with local, state, and federal regulations for hazardous waste.[4] This is non-negotiable and protects both the individual and the institution from legal and environmental liability.

  • Prevent Environmental Release : Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][5] Its potential for aquatic toxicity and broader environmental harm necessitates containment.

Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. The choice of PPE is directly informed by the compound's hazard profile.

  • Eye and Face Protection : Given the risk of serious eye damage[1], standard safety glasses are insufficient. Chemical splash goggles or a full-face shield are mandatory.[6][7]

  • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[7]

  • Body Protection : A lab coat is required. For larger quantities or significant spill risk, a chemical-resistant apron or suit should be utilized.[7]

  • Respiratory Protection : All handling of the solid compound or solutions that could generate aerosols should be conducted in a certified chemical fume hood to mitigate inhalation risks.[6] If a fume hood is not available, a government-approved respirator is required.[7]

Spill Management: Immediate and Controlled Response

Accidents happen, but a prepared response minimizes risk. The procedure differs based on the scale of the spill.

Small Spills (Milligram to Low Gram Scale)
  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure Ventilation : Work within a fume hood if possible.

  • Contain the Spill : Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material : Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[2] Avoid creating dust.[4]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Document : Report the spill according to your institution's safety protocols.

Large Spills
  • Evacuate : Immediately evacuate the area and alert others.[2][4]

  • Isolate : Close the doors to the affected area and prevent entry.

  • Call for Help : Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[4]

  • Ventilate (If Safe) : If it can be done without risk, ensure the fume hood is operating.

  • Do Not Attempt to Clean : A large spill requires specialized equipment and training. Await the arrival of professional responders.

Waste Collection and Segregation: A System for Safety

Systematic collection is crucial to prevent accidental mixing of incompatible chemicals.

  • Designated Container : Use only containers approved for hazardous waste that are made of a compatible material (e.g., glass or high-density polyethylene).[3][8] The original product container can be an excellent choice.[8]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine".[3] List all components if it is a mixed waste stream.

  • Segregation : Store the waste container in a designated satellite accumulation area. This area must be physically separate from incompatible materials, particularly acids and oxidizers.[3][8] Secondary containment is highly recommended.[9]

  • Container Management : Keep the waste container tightly closed except when adding waste.[6][8] Do not overfill; leave at least 10% headspace for expansion.[3]

Final Disposal Protocol

The ultimate disposal of this compound must be handled by a licensed hazardous waste management company.

  • Waste Pickup Request : Once the waste container is full or has been in storage for a designated period (per institutional policy), submit a hazardous waste pickup request to your EHS department.

  • Professional Disposal : The waste will be collected and transported to an approved Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration at an approved waste disposal plant.[10]

  • "Empty" Container Disposal : Rinsate from containers must be collected as hazardous waste.[3] Once thoroughly decontaminated (triple-rinsed), containers can often be disposed of through a recycling stream, but only after the label has been fully defaced or removed to prevent re-use with incompatible materials.[4][9] Consult your EHS office for specific guidance.

Quantitative Data and Hazard Summary

For quick reference, the following table summarizes the critical safety information for this compound.

Hazard ClassificationGHS CodePrecautionary StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332P264, P270, P280, P301+P312[1][7]
Serious Eye DamageH318P280, P305+P351+P338[1][2]
Skin IrritationH315P264, P280, P302+P352[1][2][7]
Specific Target Organ ToxicityH335 / H336P261, P271, P304+P340[1][2][7]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste and spills of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine.

G cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_spill Spill Event prep Handling the Compound ppe Wear Full PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat prep->ppe Mandatory fume_hood Work in Fume Hood prep->fume_hood Mandatory waste_gen Waste Generated (residue, contaminated items) prep->waste_gen spill Spill Occurs prep->spill container Place in Labeled, Compatible Waste Container waste_gen->container segregate Store in Segregated Area (Away from Acids/Oxidizers) container->segregate pickup Arrange EHS Pickup for Incineration segregate->pickup spill_size Assess Spill Size spill->spill_size small_spill Small Spill: - Alert Area - Absorb with Inert Material - Collect as HazWaste spill_size->small_spill < 5g / 10mL large_spill Large Spill: - EVACUATE - Isolate Area - Call EHS/Emergency spill_size->large_spill > 5g / 10mL small_spill->container

Caption: Decision workflow for handling and disposal of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine.

References

  • 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine - NextSDS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (2022, February 3). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines - Emory University. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved from [Link]

  • Disposal of Chemical Waste - University of Cambridge. (n.d.). Retrieved from [Link]

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